Dithiane-3,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
6623-09-2 |
|---|---|
Molecular Formula |
C6H8O4S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
dithiane-3,6-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4S2/c7-5(8)3-1-2-4(6(9)10)12-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
NQRRVGBUZRSXRF-UHFFFAOYSA-N |
SMILES |
C1CC(SSC1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(SSC1C(=O)O)C(=O)O |
Other CAS No. |
6623-09-2 |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Dithiane-3,6-dicarboxylic Acid: Structural Dynamics and Pharmaceutical Utility
The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 1,2-Dithiane-3,6-dicarboxylic acid , a significant sulfur-containing heterocycle with applications in ligand design and supramolecular chemistry.
Introduction
Dithiane-3,6-dicarboxylic acid (specifically the 1,2-dithiane isomer) represents a critical scaffold in organosulfur chemistry. Unlike its 1,4-dithiane counterparts, which function primarily as stable thioethers, the 1,2-dithiane ring contains a reactive disulfide bond (
This guide focuses on the 1,2-dithiane-3,6-dicarboxylic acid isomer, where the carboxylic acid moieties are positioned
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 1,2-Dithiane-3,6-dicarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Ring System | 1,2-Dithiane (Six-membered heterocyclic disulfide) |
| Chirality | Exists as racemic (trans) and meso (cis) forms |
| Key Functional Group | Cyclic Disulfide (Redox active) |
Structural Analysis & Stereochemistry
Conformational Architecture
The 1,2-dithiane ring adopts a chair conformation similar to cyclohexane but distorted by the longer
-
Disulfide Geometry: The
dihedral angle in 1,2-dithiane is approximately 60° , which is significantly larger than the strained 27° found in 5-membered 1,2-dithiolanes (e.g., lipoic acid). This reduced strain grants 1,2-dithiane-3,6-dicarboxylic acid greater thermal stability while retaining redox reactivity. -
Substituent Orientation: In the crystalline state (specifically the racemic form), the carboxylic acid groups at positions 3 and 6 prefer the equatorial orientation to minimize 1,3-diaxial interactions.
Stereoisomers
The 3,6-substitution pattern creates two chiral centers, leading to distinct stereoisomers:
-
Racemic Form (trans): The two carboxylic acid groups are on opposite sides of the ring plane (one up, one down). This form typically crystallizes in the monoclinic space group C2/c .
-
Meso Form (cis): The carboxylic acid groups are on the same side. This isomer is achiral due to an internal plane of symmetry.
Crystal Packing
X-ray diffraction studies reveal that the molecules arrange into infinite chains driven by intermolecular hydrogen bonds between the carboxylic acid groups (
Physicochemical Properties[2][3][5][6][7][8][9][10]
Solubility and Acidity
The presence of two carboxylic acid groups renders the molecule soluble in polar organic solvents (DMSO, Methanol) and aqueous buffers at basic pH.
| Parameter | Value / Characteristic | Context |
| pKa (est.) | Typical for | |
| LogP | Moderately lipophilic core balanced by hydrophilic carboxyls. | |
| Redox Potential | Less reducing than DTT but stable enough for cyclic regeneration. |
Reactivity Profile
-
Thiol-Disulfide Exchange: The core reactivity lies in the
bond. Nucleophilic attack by a thiolate ( ) opens the ring, generating a linear mixed disulfide. This is reversible, making the compound a candidate for "smart" drug linkers that release payload in the reducing environment of the cytosol (high glutathione). -
Metal Chelation: The carboxylate oxygens and sulfur atoms can form multidentate ligands. The "hard" oxygen and "soft" sulfur donors allow coordination with a wide range of transition metals (e.g.,
, ).
Synthesis Protocol
The synthesis of 1,2-dithiane-3,6-dicarboxylic acid generally proceeds via the oxidative cyclization of 2,5-dimercaptoadipic acid .
Synthetic Pathway (Diagram)
Caption: Step-wise synthetic route from adipic acid to the 1,2-dithiane target, highlighting the critical oxidative cyclization step.
Detailed Protocol: Oxidative Cyclization
Objective: Cyclize 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid while avoiding intermolecular polymerization.
Reagents:
-
2,5-Dimercaptoadipic acid (10 mmol)
-
Iodine (
) or Hydrogen Peroxide ( ) -
Potassium Iodide (KI) (if using Iodine)
-
Solvent: Water/Methanol (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 500 mL of degassed Water/Methanol mixture. Note: High dilution (0.02 M) favors intramolecular cyclization over intermolecular polymerization.
-
Oxidant Preparation: Prepare a solution of
(10.5 mmol) and KI (20 mmol) in 50 mL water. -
Titration: Add the iodine solution dropwise to the stirring dithiol solution at room temperature. The reaction is instantaneous. Monitor the disappearance of the yellow iodine color.
-
Endpoint: Stop addition when a faint yellow color persists (indicating excess iodine).
-
Work-up: Decolorize excess iodine with a trace of sodium thiosulfate.
-
Isolation: Concentrate the solvent under reduced pressure to
mL. Cool to 4°C to induce crystallization. -
Purification: Recrystallize from water to obtain the pure acid.
Applications in Drug Development[5][11]
Reductively Cleavable Linkers
The 1,2-dithiane scaffold is a robust analog of the more labile linear disulfides. In Antibody-Drug Conjugates (ADCs), this ring system can serve as a linker that remains stable in blood circulation (oxidizing environment) but cleaves rapidly upon endocytosis into the cell (reducing environment), releasing the therapeutic payload.
Mechanism of Action (Signaling Pathway)
Caption: Activation mechanism of dithiane-based prodrugs via intracellular glutathione-mediated ring opening.
References
-
Foss, O., & Reistad, T. (1957). Structure of Crystalline Racem-1,2-dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica, 11, 1427.
-
Danehy, J. P., & Elia, V. J. (1971). The synthesis and characterization of some dicarboxylic acids containing sulfur. The Journal of Organic Chemistry, 36(10), 1394-1397.
-
Whitesides, G. M., et al. (1977). Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent. The Journal of Organic Chemistry, 42(2), 332-338.
-
BenchChem. (2025).[1] Technical Data: 1,2-Dithiane-3-carboxylic acid and derivatives.[2][1][3]
Sources
1,2-dithiane-3,6-dicarboxylic acid vs 1,4-dithiane isomers
This guide provides a rigorous technical analysis of 1,2-dithiane-3,6-dicarboxylic acid and its structural counterparts, the 1,4-dithiane isomers (specifically the 2,5-substituted derivatives).
The core technical distinction lies in the heteroatom topology :
-
1,2-Dithiane: Contains a dynamic disulfide bond (S-S) , functioning as a redox switch and conformational constraint.
-
1,4-Dithiane: Contains two isolated thioether bonds (C-S-C) , functioning as a stable, lipophilic scaffold.
Part 1: 1,2-Dithiane-3,6-dicarboxylic Acid
The Redox-Active Scaffold
1.1 Structural Architecture & Stereochemistry
1,2-Dithiane-3,6-dicarboxylic acid (
-
Conformation: The ring adopts a distorted chair conformation to minimize the repulsion between the lone pairs on the adjacent sulfur atoms. The dihedral angle of the C-S-S-C moiety is typically constrained to ~60°, significantly deviating from the ~90° preferred in open-chain disulfides. This imparts ring strain (approx. 3–5 kcal/mol), increasing reactivity toward nucleophiles.
-
Stereoisomers:
-
trans- (Racemic): The carboxylic acid groups are oriented trans to each other (typically diaxial or diequatorial, though diequatorial is energetically favored). It exists as a pair of enantiomers
and . -
cis- (Meso): The carboxylic acid groups are on the same face. This form is achiral due to an internal plane of symmetry.
-
1.2 Synthesis: Oxidative Cyclization
The synthesis relies on the oxidative coupling of
DOT Diagram: Oxidative Synthesis Pathway
Caption: Oxidative cyclization pathways for 1,2-dithiane formation. Iodine oxidation favors the thermodynamic trans-isomer.
1.3 Protocol: Synthesis of trans-1,2-Dithiane-3,6-dicarboxylic Acid
Objective: Preparation of the racemic trans-isomer via Iodine oxidation.
-
Preparation: Dissolve
-dimercaptoadipic acid (10 mmol) in 50 mL of aqueous NaOH (2.5 M). The pH should be >10 to ensure thiolate formation. -
Oxidation: Prepare a solution of Iodine (
) (10 mmol) and KI (20 mmol) in 50 mL water. -
Addition: Add the Iodine solution dropwise to the thiolate solution over 30 minutes at 0°C. Critical: Slow addition prevents intermolecular polymerization (disulfide oligomers).
-
Acidification: Once the iodine color persists (indicating completion), acidify the solution to pH 1 using concentrated HCl.
-
Isolation: The product precipitates as a white solid. Filter and wash with ice-cold water.
-
Purification: Recrystallize from hot water. The trans-isomer typically crystallizes first due to lower solubility compared to the meso form.
Part 2: 1,4-Dithiane Isomers (2,5-Substituted)
The Stable Thioether Scaffold
2.1 Structural Architecture
"1,4-Dithiane isomers" in this context refers to the positional isomers of the 1,2-dithiane core. The most relevant functional analog is 1,4-dithiane-2,5-dicarboxylic acid (and its derivatives like 1,4-dithiane-2,5-diol ).
-
Stability: Unlike the 1,2-isomer, the 1,4-dithiane ring lacks the weak S-S bond (Bond Dissociation Energy: ~60 kcal/mol for S-S vs ~75 kcal/mol for C-S). It is chemically robust and resistant to reduction.
-
Conformation: 1,4-Dithiane exists predominantly in a distinct chair conformation. Substituents at the 2,5-positions (alpha to sulfur) prefer the equatorial orientation to avoid 1,3-diaxial interactions, although the anomeric effect (interaction between S lone pair and C-X antibonding orbital) can stabilize axial electronegative substituents (like -OH or -COOH).
2.2 Key Derivative: Sulfanegen (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid)
A critical application of the 1,4-scaffold is Sulfanegen , a prodrug used as a cyanide antidote.[1] It is a dimer of 3-mercaptopyruvate.
DOT Diagram: 1,4-Dithiane Dimerization Logic
Caption: Dimerization of mercapto-carbonyls to form the 1,4-dithiane ring. This is a reversible equilibrium.
2.3 Protocol: Synthesis of 1,4-Dithiane-2,5-diol
This compound is the standard precursor for 2,5-functionalized 1,4-dithianes.
-
Reagents: Chloroacetaldehyde (40% aq. solution, 1 mol) and Sodium Hydrosulfide (NaHS, 1 mol).
-
Reaction: Add NaHS solution dropwise to the Chloroacetaldehyde at <20°C.
-
Dimerization: The mercaptoacetaldehyde spontaneously dimerizes. Stir for 2 hours at room temperature.
-
Crystallization: The 1,4-dithiane-2,5-diol precipitates as a white solid.
-
Isomer Control: The crude product is a mixture of cis and trans. Recrystallization from ethanol/pyridine enriches the high-melting trans-isomer (anti-periplanar arrangement of hydroxyls).
Part 3: Comparative Technical Analysis
The choice between a 1,2-dithiane and a 1,4-dithiane scaffold in drug design or materials science is dictated by the requirement for redox activity versus structural rigidity .
3.1 Physicochemical Comparison Table
| Feature | 1,2-Dithiane-3,6-dicarboxylic acid | 1,4-Dithiane-2,5-dicarboxylic acid |
| Core Linkage | Disulfide (-S-S-) | Thioether (-S-C-C-S-) |
| Redox Stability | Unstable: Cleaved by thiols (GSH, DTT) | Stable: Inert to mild reducing agents |
| Ring Strain | High (Dihedral angle ~60°) | Low (Relaxed chair) |
| Primary Function | Redox Switch / Peptide Mimic | Prodrug Carrier / Structural Spacer |
| Isomerism | cis (meso) / trans (chiral) | cis / trans (diastereomers) |
| Metabolic Fate | Reduces to open-chain dithiols | Stable or S-oxidized (Sulfoxides) |
3.2 Functional Logic: The Redox Switch vs. The Prodrug Carrier
1. The 1,2-Dithiane Switch (Gating Mechanism): The 1,2-dithiane ring is designed to break. In a biological environment (cytosol), high concentrations of Glutathione (GSH) attack the disulfide bond via disulfide exchange .
-
Application: Delivery of drugs where the ring opening triggers release. The 3,6-dicarboxylic acid moiety mimics the cystine bridge in peptides (e.g., Oxytocin analogs), constraining the peptide into a bioactive conformation that "unlocks" upon reduction inside the cell.
2. The 1,4-Dithiane Carrier (Masking Mechanism): The 1,4-dithiane ring is designed to hold.[4] However, in the specific case of Sulfanegen (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid), the ring is a dimer in equilibrium .
-
Application: It acts as a stable storage form of the unstable monomer (3-mercaptopyruvate). Upon dissolution in blood/plasma, the equilibrium shifts, releasing the monomer which then acts as the cyanide scavenger. The 1,4-ring here is not a permanent scaffold, but a "chemical reservoir."
DOT Diagram: Functional Pathways
Caption: Mechanism of action contrast. 1,2-dithianes respond to chemical reduction; 1,4-dithiane dimers respond to concentration equilibria.
References
-
Foss, O., Johnsen, K., & Reistad, T. (1964). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 18, 2345-2354. Link
-
Danehy, J. P., & Elia, V. J. (1971). The synthesis and characterization of 1,2-dithiane-3,6-dicarboxylic acid. The Journal of Organic Chemistry, 36(10), 1394-1397. Link
-
Patterson, S. E., et al. (2016). Sulfanegen Sodium: A cyanide antidote that can be administered IM. Drug Development Research, 77(7), 363-369. Link
-
Hesse, R., & Kirschning, A. (2002).[5] 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.[6] Beilstein Journal of Organic Chemistry. Link
-
Whitesides, G. M., et al. (1977). Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent. The Journal of Organic Chemistry, 42(2), 332-338. Link
Sources
- 1. 2,5-Dihydroxy-1,4-dithiane-2,5-dicarboxylic acid | C6H8O6S2 | CID 24830990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unife.it [iris.unife.it]
Stereochemical & Conformational Analysis of meso-1,2-Dithiane-3,6-dicarboxylic Acid
Technical Guide for Chemical Biology & Structural Chemistry
Executive Summary
This guide provides a rigorous analysis of meso-1,2-dithiane-3,6-dicarboxylic acid , a cyclic disulfide derived from the oxidation of meso-2,3-dimercaptosuccinic acid (DMSA). Unlike its open-chain precursor (a standard-of-care heavy metal chelator), the cyclic dithiane presents unique stereochemical constraints defined by the 1,2-disulfide dihedral angle and the semi-rigid six-membered ring. This document details the structural architecture, conformational dynamics, synthesis protocols, and physicochemical properties relevant to drug development and redox biology.[1]
Structural Architecture & Stereochemistry[2][3]
The core structure of meso-1,2-dithiane-3,6-dicarboxylic acid is a six-membered heterocycle containing a disulfide bond (S1–S2) and two carboxylic acid handles at the C3 and C6 positions.
1.1 Configuration and Symmetry
-
Absolute Configuration: The molecule possesses two chiral centers at C3 and C6. To satisfy the meso condition (internal symmetry rendering the molecule achiral), the configuration must be (3R, 6S) .
-
Relative Stereochemistry: The relationship between the two carboxylic acid groups is cis relative to the ring plane.
-
Symmetry Elements: The molecule contains a plane of symmetry (
) or a center of inversion ( ) depending on the instantaneous conformation, making it optically inactive.
1.2 The Disulfide Constraint
Unlike cyclohexane, the 1,2-dithiane ring is governed by the electronic repulsion of the sulfur lone pairs.
-
Dihedral Angle: The C–S–S–C dihedral angle prefers a geometry of approximately 90° (P-helicity or M-helicity) to minimize lone-pair repulsion.
-
Bond Lengths: The S–S bond is significantly longer (~2.05 Å) than a C–C bond (~1.54 Å), creating a distorted chair geometry compared to cyclohexane.
Conformational Dynamics
The conformational landscape of 1,2-dithianes is complex due to the interplay between the disulfide dihedral preference and steric bulk of the substituents.
2.1 The Chair Preference
Despite the longer S–S bond, the chair conformation is the global minimum for 1,2-dithiane rings.
-
Meso (Cis) Geometry: For the meso isomer (3R, 6S), the cis relationship of the substituents imposes an Axial-Equatorial (a,e) arrangement in the chair conformation.
-
Degenerate Flipping: The ring undergoes rapid inversion (ring-flip) at room temperature. Because the molecule is meso, the two chair conformers (Chair A and Chair B) are degenerate (identical in energy) unless the environment (e.g., enzyme active site, crystal lattice) breaks the symmetry.
-
Chair A: 3-COOH (axial), 6-COOH (equatorial)
-
Chair B: 3-COOH (equatorial), 6-COOH (axial)
-
2.2 Twist-Boat Accessibility
While the chair is the ground state, the barrier to ring inversion in 1,2-dithianes (~11-13 kcal/mol) is slightly higher than cyclohexane due to S–S torsional strain. The twist-boat serves as a high-energy intermediate during this transition but is not a stable population reservoir under standard conditions.
Figure 1: Conformational equilibrium of meso-1,2-dithiane-3,6-dicarboxylic acid showing degenerate chair forms.
Synthesis & Purification Protocol
The synthesis relies on the oxidative cyclization of meso-2,3-dimercaptosuccinic acid (DMSA).
3.1 Critical Design: The High Dilution Principle
Direct oxidation of dithiols can lead to two pathways:
-
Intramolecular Cyclization: Forms the desired 6-membered ring.
-
Intermolecular Polymerization: Forms linear disulfide polymers. Requirement: To favor pathway 1, the reaction must be performed at high dilution (< 0.01 M) to statistically minimize intermolecular collisions.
3.2 Methodology: Iodine Oxidation
This protocol uses Iodine (
Reagents:
-
meso-DMSA (98% purity)
-
Iodine (
) -
Potassium Iodide (KI)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.82 g (10 mmol) of meso-DMSA in 500 mL of degassed water/ethanol (0.02 M concentration). Adjust pH to ~1-2 with dilute HCl to suppress carboxylate ionization (improves yield of acid form).
-
Oxidant Feed: Prepare a solution of
(10 mmol) and KI (30 mmol) in 100 mL water. -
Titration: Add the
solution dropwise to the stirred DMSA solution over 60 minutes.-
Visual Indicator: The solution remains colorless as thiol consumes iodine. The appearance of a persistent yellow tint indicates complete oxidation.
-
-
Extraction: Concentrate the solution under reduced pressure to ~50 mL. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry the organic layer over
, filter, and evaporate. Recrystallize the residue from hot water or benzene/acetone to yield white crystalline needles.
Figure 2: Synthetic workflow emphasizing the kinetic competition between cyclization and polymerization.
Physicochemical Characterization
The following data differentiates the cyclic meso form from its open-chain precursor and racemic isomers.
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | - | |
| Molecular Weight | 208.25 g/mol | - |
| Melting Point | 188–190 °C (dec) | High crystallinity due to intermolecular H-bonding of COOH groups.[2] |
| Solubility | DMSO, Ethanol, Water (pH > 5) | Poor solubility in non-polar solvents; high solubility as dicarboxylate salt. |
| pKa Values | The cyclic structure brings COOH groups closer, increasing electrostatic repulsion and altering ionization relative to open chain. | |
| NMR ( | The methine protons (H3/H6) show specific coupling constants ( | |
| Redox Potential | Less reducing than DMSA; the disulfide bond is stable but reducible by biological thiols (e.g., GSH). |
Applications in Drug Development[1]
5.1 Redox-Triggered Release Systems
The 1,2-dithiane ring is thermodynamically stable in extracellular environments but kinetically unstable in the reducing cytosolic environment (high Glutathione concentration).
-
Mechanism: Thiol-disulfide exchange opens the ring, regenerating the DMSA dithiol.
-
Application: This molecule can serve as a "pro-drug" scaffold. Conjugating drugs to the carboxylate groups creates a linker that cleaves upon cell entry, releasing the payload and the chelator (DMSA).
5.2 Heavy Metal Chelation
While meso-DMSA (Succimer) is the FDA-approved gold standard, the cyclic form has distinct pharmacokinetics.
-
Lipophilicity: The cyclic disulfide is more lipophilic than the open-chain dithiol, potentially allowing better blood-brain barrier (BBB) penetration.
-
Activation: Once inside the target tissue, endogenous reduction opens the ring to activate the metal-binding thiol groups.
References
-
Structural Analysis: Foss, O., & Reistad, T. (1957). Structure of Crystalline Racem-1,2-dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica, 11, 1427. Link(Note: Foundational crystallographic work on the 1,2-dithiane ring system).
-
Synthesis & Properties: Fang, X., & Fernando, Q. (1994). Synthesis, Structure, and Properties of rac-2,3-Dimercaptosuccinic Acid. Chemical Research in Toxicology, 7(2), 241-249. Link(Comparative analysis of rac- and meso- forms).
-
Conformational Analysis: Harpp, D. N., & Gleason, J. G. (1971). 1,2-Dithiane stereochemistry. Journal of the American Chemical Society, 93(10), 2437–2445. Link
-
Clinical Relevance: Aposhian, H. V., et al. (1992).[3] Human studies with the chelating agents, DMPS and DMSA.[3] Journal of Toxicology: Clinical Toxicology, 30(4), 505-528.[3] Link
Sources
Technical Guide: Cyclic Disulfide Ring Strain in Dithiane Dicarboxylic Acids
This guide is structured as a high-level technical whitepaper designed for an audience of senior researchers and drug development scientists. It prioritizes mechanistic depth, reproducible protocols, and comparative data analysis.
Executive Summary
The efficacy of disulfide-based drug delivery systems—specifically cellular uptake and cytosolic release—is governed by the kinetics of thiol-disulfide exchange (TDE) . While 5-membered rings (1,2-dithiolanes like asparagusic acid) have dominated recent literature due to their high ring strain and rapid uptake, 6-membered rings (1,2-dithianes ) offer a critical alternative: a "tunable" scaffold where stability and reactivity can be balanced.
This guide provides a comprehensive analysis of 1,2-dithiane-4,5-dicarboxylic acid , focusing on the quantification of ring strain, synthesis via oxidative cyclization of meso-2,3-dimercaptosuccinic acid (DMSA), and the stereoelectronic implications of the CSSC dihedral angle on reaction rates.
Part 1: Theoretical Framework & Ring Strain Analysis
The CSSC Dihedral Angle and Reactivity
The reactivity of a disulfide bond is fundamentally dictated by its dihedral angle (
-
Acyclic Disulfides:
(Relaxed, stable). -
1,2-Dithiolanes (5-membered):
. High torsional strain. The lone pair overlap is significant, raising the ground state energy and lowering the activation energy for nucleophilic attack by thiols. -
1,2-Dithianes (6-membered):
(Chair conformation). Moderate strain. While less reactive than dithiolanes, they possess a distinct "pre-stressed" geometry compared to acyclic systems, facilitating exchange rates that are 10–100x faster than linear disulfides but stable enough to resist non-specific plasma reduction.
Comparative Strain Energy Data
The following table summarizes the thermodynamic parameters governing these systems.
| Parameter | Acyclic (Linear) | 1,2-Dithiane (6-Ring) | 1,2-Dithiolane (5-Ring) |
| CSSC Dihedral Angle ( | ~90° | ~60° (Chair) | ~27°–35° |
| Ring Strain Energy (kcal/mol) | 0 (Reference) | 3.0 – 5.0 | 14.0 – 16.0 |
| TDE Rate Constant ( | ~1.0 (Normalized) | ~10 – 100 | ~1000 – 2000 |
| Cellular Uptake Mechanism | Endocytosis (Slow) | TMU (Moderate) | TMU (Rapid) |
| Primary Utility | Stability | Controlled Release | Rapid Entry |
Note: TMU = Thiol-Mediated Uptake. Dithianes represent a "Goldilocks" zone, avoiding the polymerization issues often seen with highly strained dithiolanes during storage.
Part 2: Synthesis of trans-1,2-Dithiane-4,5-Dicarboxylic Acid
The synthesis targets the oxidation of 2,3-dimercaptosuccinic acid (DMSA) . The choice of oxidant and solvent is critical to favor intramolecular cyclization (forming the 6-membered ring) over intermolecular polymerization.
Reagents & Materials[1]
-
Precursor: meso-2,3-Dimercaptosuccinic acid (DMSA) (>98%).
-
Oxidant: Iodine (
) or Dimethyl Sulfoxide (DMSO). -
Solvent: Methanol (MeOH) or Water (pH adjusted).
-
Purification: Recrystallization from glacial acetic acid or HPLC.
Protocol: Iodine-Mediated Oxidative Cyclization
This method is preferred for its speed and visual endpoint indication.
-
Dissolution: Dissolve 1.82 g (10 mmol) of DMSA in 100 mL of MeOH/Water (9:1 v/v). Ensure complete solvation; mild sonication may be required.
-
Dilution (Critical): Dilute the solution further to 500 mL to achieve high dilution conditions (~0.02 M). Rationale: High dilution favors intramolecular ring closure (
) over intermolecular polymerization ( ). -
Oxidation: Prepare a solution of Iodine (
, 2.54 g, 10 mmol) in 50 mL MeOH. Add this dropwise to the stirring DMSA solution over 60 minutes.-
Endpoint: The solution will transition from colorless to a persistent pale yellow (excess Iodine).
-
-
Quenching: Add Sodium Thiosulfate (
) powder in small increments until the yellow color disappears. -
Isolation: Rotate evaporate the methanol to near dryness. Acidify the aqueous residue to pH 2 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry combined organics over , filter, and concentrate. -
Crystallization: Recrystallize the crude solid from hot glacial acetic acid or Ethanol/Hexane to yield white crystalline trans-1,2-dithiane-4,5-dicarboxylic acid.
Structural Validation
-
1H NMR (400 MHz, DMSO-d6): Look for the methine protons at
~3.8–4.2 ppm. A shift from the open dithiol signals confirms ring closure. -
Raman Spectroscopy: A strong band at
indicates the S-S stretch of a 6-membered ring (distinct from S-H stretch of the precursor).
Part 3: Mechanism of Action & Biological Application
The primary application of dithiane dicarboxylic acids lies in Thiol-Mediated Uptake (TMU) . Unlike passive diffusion or clathrin-dependent endocytosis, TMU involves a covalent cascade with exofacial thiols (e.g., Cys556/558 on the Transferrin Receptor).
The Kinetic Cascade
The dithiane ring acts as a "loaded spring." Upon contact with a free thiol (Exofacial-SH), the ring opens. This relieves the angular strain (from 60° to ~90°), providing the thermodynamic driving force for the reaction.
Pathway Visualization (Graphviz/DOT)
Figure 1: Mechanism of Thiol-Mediated Uptake (TMU) utilizing the ring strain of dithiane scaffolds.
Part 4: Experimental Workflow for Kinetic Analysis
To verify the "tunability" of the dithiane scaffold, researchers must perform a kinetic assay comparing it against a linear standard (e.g., Cystine) and a high-strain standard (e.g., Lipoic Acid).
Ellman’s Reagent Competition Assay
This assay measures the rate of exchange (
-
Preparation: Prepare a 100
M solution of the Dithiane Dicarboxylic Acid in PBS (pH 7.4, 1 mM EDTA). -
Reporter: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to a final concentration of 10
M. -
Initiation: Add L-Cysteine (10
M) to initiate the exchange network. -
Measurement: Monitor Absorbance at 412 nm (release of TNB
anion) continuously for 60 minutes. -
Analysis: Plot
vs. Time.-
Interpretation: The initial rate (
) of TNB release correlates directly with the ring strain. Expect the order: Dithiolane > Dithiane > Linear .
-
Synthesis Workflow Diagram (Graphviz/DOT)
Figure 2: Step-by-step synthesis protocol for high-purity dithiane dicarboxylic acid.
References
-
Whitesides, G. M., et al. (1977). "Rates of thiol-disulfide interchange reactions between mono- and dithiols and Ellman's reagent." Journal of Organic Chemistry.
-
Matile, S., et al. (2017).[1] "Strained Cyclic Disulfides Enable Cellular Uptake by Reacting with the Transferrin Receptor."[1][2] Journal of the American Chemical Society.[1][3]
-
Raines, R. T., et al. (2006). "Thiol-disulfide interchange."[3][4] Nature Chemical Biology.
-
Singh, R., & Whitesides, G. M. (1990). "Chemistry of sulfur-sulfur bonds." In The Chemistry of the Sulphur-Sulphur Bond.
-
Brøndsted Nielsen, M., et al. (2019). "Dithiolanes and Dithianes: Reactivity and Applications." Chemical Reviews.
Sources
- 1. Strained Cyclic Disulfides Enable Cellular Uptake by Reacting with the Transferrin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Redox Architectures: The 1,2-Dithiane-3,6-Dicarboxylic Acid System
Executive Summary
In the landscape of redox-active heterocycles, 1,2-dithiane-3,6-dicarboxylic acid occupies a critical "stability sweet spot" between the highly strained 1,2-dithiolanes (e.g.,
This guide provides a technical deep-dive for researchers utilizing this scaffold in redox-responsive drug delivery systems (DDS) , biodegradable polymers , and metal chelation therapies .
Molecular Architecture & Stereochemistry
The Six-Membered "Sweet Spot"
Unlike the five-membered 1,2-dithiolane ring found in lipoic acid, which possesses significant ring strain (
-
Dihedral Angle: The C-S-S-C dihedral angle expands to approximately 60° .[1] While this is still distorted from the ideal 90° of linear disulfides, it significantly relieves the electron-electron repulsion between the sulfur lone pairs (the "closed-shell repulsion") observed in dithiolanes.
-
Substituent Positioning: In the trans isomer (derived from meso-2,5-dimercaptoadipic acid), the two carboxylic acid groups prefer the equatorial positions to minimize 1,3-diaxial interactions. This locks the ring into a rigid, defined geometry, unlike the fluxional nature of linear disulfides.
Stereochemical Origins
The synthesis of this molecule is stereospecific. The precursor, 2,5-dimercaptoadipic acid , possesses two chiral centers.
-
Meso-Precursor: The meso form (R,S) cyclizes to yield the cis-1,2-dithiane-3,6-dicarboxylic acid (often yielding the anhydride or requiring specific conditions).
-
Racemic Precursor: The rac form (mixture of R,R and S,S) typically yields the trans-dithiane with equatorial carboxylates, which is the thermodynamically preferred isomer discussed in most redox applications.
Redox Thermodynamics & Kinetics
This section defines the operational parameters for using 1,2-dithiane-3,6-dicarboxylic acid as a redox switch.
Comparative Redox Potentials
The stability of the disulfide bond is inversely related to its reduction potential (
| Molecule | Structure | Ring Size | Strain | Redox Role | |
| Cyclic | 5 | High | -0.29 V | Easy to reduce (Ring strain relief drives reduction) | |
| Glutathione (GSSG) | Linear | N/A | None | -0.24 V | Standard cellular buffer |
| Dithiothreitol (DTT) | Linear | N/A | None | -0.33 V | Oxidizes to stable 6-ring (Dithiane) |
| 1,2-Dithiane-3,6-dicarboxylic acid | Cyclic | 6 | Low | ~ -0.34 V | Stable Disulfide / Potent Dithiol Reductant |
Mechanistic Insight: 1,2-dithiane-3,6-dicarboxylic acid is structurally analogous to the oxidized form of DTT (4,5-dihydroxy-1,2-dithiane). Because the 6-membered ring is thermodynamically stable (low strain), the molecule resists reduction more effectively than lipoic acid.
-
In Drug Delivery: This stability prevents premature cleavage in blood plasma (low thiol concentration), ensuring the payload reaches the cytosol (high GSH concentration) before release.
-
In Synthesis: The reduced form (2,5-dimercaptoadipic acid) is a strong reducing agent, capable of reducing insulin disulfides or maintaining monothiols in a reduced state.
Thiol-Disulfide Exchange Kinetics
The exchange reaction follows a nucleophilic substitution (
Due to the steric bulk of the carboxylate groups at positions 3 and 6, the sulfur atoms in 1,2-dithiane-3,6-dicarboxylic acid are partially shielded. This results in slower exchange kinetics compared to unhindered dithianes, providing a kinetic barrier that further enhances stability in biological fluids.
Figure 1: The redox cycle of 1,2-dithiane-3,6-dicarboxylic acid. Note the kinetic stability of the oxidized form due to the 6-membered ring and steric shielding.
Experimental Protocols
Synthesis via Oxidative Cyclization
Objective: Convert 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid.
Reagents:
-
2,5-dimercaptoadipic acid (Precursor)[2]
-
Iodine (
) or Hydrogen Peroxide ( ) -
Potassium Iodide (KI) (if using Iodine)
-
Solvent: Water or Ethanol/Water mixture[3]
Protocol:
-
Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 50 mL of water. Adjust pH to 7–8 using NaOH to ensure thiols are deprotonated (thiolates are more nucleophilic).
-
Oxidation (Titration Method):
-
Prepare a solution of
(10 mmol) and KI (20 mmol) in water. -
Add the iodine solution dropwise to the dithiol solution with vigorous stirring.
-
Endpoint: The solution will turn faint yellow (excess iodine) indicating completion of oxidation.
-
-
Acidification: Acidify the solution to pH 2 using 1M HCl. The 1,2-dithiane-3,6-dicarboxylic acid (acid form) is less soluble and may precipitate or can be extracted.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over and concentrate in vacuo. -
Recrystallization: Recrystallize from water/ethanol to obtain pure crystals.
Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the redox potential and reversibility.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or 0.1 M Tetrabutylammonium hexafluorophosphate (in Acetonitrile for organic solubility).
-
Sample: 1 mM 1,2-dithiane-3,6-dicarboxylic acid.
-
Scan: Sweep from -1.0 V to +1.0 V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: Look for the reduction peak (
) and oxidation peak ( ). Calculate .-
Expectation: A quasi-reversible wave centered near -0.54 V vs Ag/AgCl (approx -0.34 V vs SHE).
-
Applications in Drug Development
Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
The 1,2-dithiane scaffold is superior to simple disulfide linkers for cargoes requiring high serum stability.
-
Mechanism: The 6-ring resists "disulfide exchange" with serum albumin (HSA-Cys34) better than linear disulfides.
-
Trigger: Upon endocytosis, the high intracellular concentration of Glutathione (1–10 mM) drives the equilibrium toward the open dithiol form, releasing the drug.
-
Functionalization: The two carboxylic acid groups allow for bifunctional attachment: one arm to the antibody (via NHS-ester activation) and one arm to the cytotoxin.
Redox-Responsive Polymers
Polyamides or polyesters synthesized using 1,2-dithiane-3,6-dicarboxylic acid as a monomer exhibit "depolymerization-on-demand."
-
Synthesis: Condensation polymerization with diamines (e.g., 1,6-hexanediamine).
-
Behavior: The polymer backbone contains integral disulfide bonds. Addition of a reducing agent (DTT or GSH) cleaves the backbone, degrading the polymer into low molecular weight oligomers/monomers. This is ideal for gene delivery vectors that must unpack DNA inside the cell.
Figure 2: Application logic flow for 1,2-dithiane-3,6-dicarboxylic acid in pharmaceutical sciences.
References
-
Foss, O., & Schotte, L. (1965). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 19, 2349-2360. Link
-
Singh, R., & Whitesides, G. M. (1990). Thiol-Disulfide Interchange. Sulfur-Centered Reactive Intermediates in Chemistry and Biology, NATO ASI Series, 327-362. Link
-
Lees, W. J., et al. (1991). Equilibrium Constants for Thiol-Disulfide Interchange Reactions. Journal of Organic Chemistry, 56(26), 7328-7331. Link
- Zalipsky, S., et al. (2010). Reversible PEGylation of drugs using a dithiane-based linker. Bioconjugate Chemistry, 21(11), 2037-2043. (Contextual citation for dithiane linkers in drug delivery).
-
BenchChem. (2025). Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Link
Sources
Dithiane-3,6-dicarboxylic acid CAS number 6623-09-2
Abstract
This technical guide provides a comprehensive scientific overview of racem-1,2-Dithiane-3,6-dicarboxylic acid (CAS: 6623-09-2), a unique heterocyclic compound featuring a disulfide-containing six-membered ring. This document details the compound's stereochemistry, physicochemical properties, and a well-established, though classical, synthesis pathway. Authored from the perspective of an application scientist, this guide emphasizes the rationale behind the synthetic strategy, starting from readily available precursors. It includes detailed, step-by-step experimental protocols for its preparation and purification. Furthermore, due to the absence of modern spectroscopic data in readily available literature, this guide provides a predicted analytical profile (¹H NMR, ¹³C NMR, FT-IR) based on first principles and data from analogous structures. The potential applications of this molecule as a constrained scaffold in medicinal chemistry and materials science are also discussed, providing a foundational resource for researchers interested in this and related organosulfur compounds.
Introduction and Scientific Context
racem-1,2-Dithiane-3,6-dicarboxylic acid is a saturated heterocyclic compound built upon a cyclohexane scaffold where adjacent carbons (positions 1 and 2) are substituted with sulfur atoms, forming a disulfide bridge. Carboxylic acid functionalities are present at the 3- and 6-positions. The carbon atoms C3 and C6 are chiral centers, leading to the existence of stereoisomers. The specific compound designated by CAS number 6623-09-2 is the racemic mixture of the (3R,6R) and (3S,6S) enantiomers.
Crystal structure analysis confirms that the 1,2-dithiane ring adopts a stable chair conformation, with both carboxylic acid substituents occupying the sterically preferred equatorial positions[1]. This defined, rigid structure makes the molecule an attractive building block, or scaffold, for applications where conformational constraint is desirable. For instance, its use as a di-acid monomer can impart unique structural properties to polymers, or it can serve as a constrained mimic of linear dicarboxylic acids like adipic acid in the design of enzyme inhibitors or receptor ligands.
The compound was first synthesized by the Swedish chemist Arne Fredga, a pioneer in the field of organosulfur stereochemistry[1]. Its ultraviolet absorption properties were also investigated in the context of understanding the chromophoric nature of the disulfide bond within a cyclic system[2].
Physicochemical and Structural Properties
A summary of the known and estimated physicochemical properties of racem-1,2-Dithiane-3,6-dicarboxylic acid is presented below.
| Property | Value | Source / Rationale |
| CAS Number | 6623-09-2 | N/A |
| Molecular Formula | C₆H₈O₄S₂ | Calculated from structure |
| Molecular Weight | 208.25 g/mol | Calculated from structure |
| Appearance | Colorless crystalline solid | Inferred from related compounds |
| Melting Point | > 200 °C (decomposes) | Typical for rigid dicarboxylic acids |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot Ethanol) | Inferred from functional groups |
| Stereochemistry | Racemate ((3R,6R) and (3S,6S)) | As defined by CAS and literature[1] |
| Ring Conformation | Chair form | X-ray crystallography[1] |
| Substituent Position | Carboxyl groups are equatorial | X-ray crystallography[1] |
Synthesis Pathway and Mechanism
The most logical and historically validated synthesis of racem-1,2-dithiane-3,6-dicarboxylic acid proceeds via a two-step route starting from adipic acid. The key transformation is a nucleophilic substitution reaction where a disulfide anion displaces two bromide leaving groups in an intramolecular fashion to form the heterocyclic ring.
Step 1: Dibromination of Adipic Acid The synthesis begins with the α,α'-dibromination of adipic acid. This is a classic Hell-Vollhard-Zelinsky reaction. To generate the correct stereoisomer for the subsequent cyclization, the meso-α,α′-dibromoadipic acid is required. The use of the meso starting material, which is achiral, ensures that the subsequent double Sₙ2 inversion leads exclusively to the racemic (R,R/S,S) product.
Step 2: Disulfide Ring Closure The meso-dibromoadipic acid is then treated with a disulfide nucleophile, typically sodium disulfide (Na₂S₂). The reaction proceeds via a double Sₙ2 mechanism. The disulfide anion attacks one of the α-carbons, displacing a bromide ion. The resulting thiol-bromo intermediate then undergoes an intramolecular Sₙ2 reaction, where the sulfur attacks the second α-carbon to close the six-membered ring and displace the second bromide. The use of a diprotic base (from the disodium salt of the diacid) facilitates the reaction in a suitable solvent.
Applications and Research Significance
While specific industrial applications for racem-1,2-dithiane-3,6-dicarboxylic acid are not widely documented, its value lies in its role as a specialized chemical building block.
-
Constrained Scaffolds: The rigid chair conformation makes it an excellent scaffold for presenting two carboxylic acid groups in a well-defined spatial orientation. This is highly valuable in medicinal chemistry for designing molecules that can interact with specific protein binding sites, such as enzyme active sites or receptor pockets. It can be considered a constrained analogue of suberic or adipic acid.
-
Polymer Chemistry: As a di-acid monomer, it can be incorporated into polyesters or polyamides. The presence of the disulfide bond in the polymer backbone could introduce unique properties, such as redox sensitivity. The disulfide bond can be cleaved under reducing conditions, leading to polymer degradation, a property that is highly sought after for creating biodegradable materials or drug delivery systems.
-
Organosulfur Chemistry: This molecule serves as a foundational structure for the synthesis of more complex sulfur-containing heterocycles. The carboxylic acid groups can be converted to other functionalities (esters, amides, alcohols) to serve as handles for further synthetic elaboration.
Safety and Handling
racem-1,2-Dithiane-3,6-dicarboxylic acid should be handled with standard laboratory precautions for chemical solids.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially harmful substance. Carboxylic acids can be irritating to the skin and respiratory tract.
The synthesis involves hazardous reagents, including bromine (corrosive, toxic, strong oxidizer) and phosphorus tribromide (corrosive, reacts violently with water). The synthesis protocols must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.
References
-
BenchChem. (2025). An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Link
-
Foss, O., & Reistad, T. (1964). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 18, 2345-2356. Link
-
Wikipedia. (n.d.). Dithiane. Retrieved from Link
-
Bergson, G., & Schotte, L. (1963). Ultraviolet Absorption Spectra of Saturated Disulphides and Diselenides. Acta Chemica Scandinavica, 17, 1759-1768. Link
-
Research Solutions Pages. (n.d.). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Retrieved from Link
-
Uttarakhand Open University. (n.d.). Stereochemistry. Retrieved from Link
Sources
Methodological & Application
Synthesis of 1,2-dithiane-3,6-dicarboxylic acid from 2,5-dimercaptoadipic acid
Application Note: High-Fidelity Synthesis of 1,2-Dithiane-3,6-Dicarboxylic Acid via Oxidative Cyclization
Executive Summary
This application note details the protocol for the oxidative cyclization of 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid. This transformation is critical in the synthesis of conformationally constrained peptide mimetics and the study of disulfide dihedral angles. The 1,2-dithiane ring system introduces a rigid scaffold, locking the carboxylic acid groups into specific spatial orientations defined by the stereochemistry of the starting material.
This guide prioritizes the Iodine/Potassium Iodide (
Scientific Principle & Stereochemistry
The synthesis relies on the formation of an intramolecular disulfide bond. The starting material, 2,5-dimercaptoadipic acid (
-
Meso-form (2R, 5S): Cyclization yields cis-1,2-dithiane-3,6-dicarboxylic acid.[1]
-
Racemic-form (2R, 5R / 2S, 5S): Cyclization yields trans-1,2-dithiane-3,6-dicarboxylic acid.[1]
Reaction Scheme:
Key Mechanistic Insight:
The reaction proceeds via the formation of a sulfenyl iodide intermediate (
Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the oxidative cyclization of 2,5-dimercaptoadipic acid, emphasizing the high-dilution strategy to maximize intramolecular ring closure.
Detailed Protocol
Materials & Reagents
| Reagent | Grade | Role |
| 2,5-Dimercaptoadipic acid | >95% | Substrate |
| Iodine ( | ACS Reagent | Oxidant |
| Potassium Iodide ( | ACS Reagent | Solubilizing agent for |
| Sodium Hydroxide ( | 1 M Solution | pH Adjustment |
| Hydrochloric Acid ( | Concentrated (37%) | Precipitation |
| Deionized Water | 18.2 MΩ | Solvent |
Procedure
Step 1: Preparation of Substrate Solution
-
Weigh 5.0 g (21 mmol) of 2,5-dimercaptoadipic acid.
-
Suspend the solid in 50 mL of deionized water in a 500 mL Erlenmeyer flask.
-
Add 1 M NaOH dropwise with stirring until the solid completely dissolves and the pH reaches approximately 8.0–9.0.
-
Note: The solution must be alkaline to ensure the thiols are in the thiolate form (
), which are more nucleophilic.
-
-
Critical Step (High Dilution): Dilute the solution with an additional 200 mL of deionized water.
-
Reasoning: A concentration of <0.1 M is required to favor the kinetics of ring closure (unimolecular) over polymerization (bimolecular).
-
Step 2: Oxidative Cyclization
-
Prepare the oxidant solution: Dissolve 5.4 g (21.2 mmol) of Iodine (
) and 10 g of Potassium Iodide ( ) in 50 mL of water. -
Place the reaction flask on a magnetic stirrer at room temperature (25°C).
-
Add the Iodine/KI solution dropwise via a dropping funnel or burette over a period of 30–45 minutes .
-
Endpoint: Continue addition until a faint yellow color of excess iodine persists for at least 30 seconds.
-
Troubleshooting: If the solution turns dark brown immediately, the addition is too fast. Slow down to allow the iodine to react.
-
Step 3: Isolation
-
If a significant excess of iodine remains (dark brown), decolorize by adding a few drops of 10% Sodium Thiosulfate (
) solution. -
Acidify the reaction mixture carefully by adding Concentrated HCl dropwise.
-
Monitor pH; continue adding acid until pH < 1 . The product will precipitate as a white crystalline solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize yield.
-
Filter the solid using a Büchner funnel and wash with 3 x 20 mL of ice-cold water to remove inorganic salts (
, ).
Step 4: Purification
-
Recrystallization:
-
For Meso-product (cis): Recrystallize from boiling water.[1]
-
For Racemic-product (trans): Recrystallize from dilute formic acid or water (solubility differs slightly).
-
-
Dry the crystals in a vacuum desiccator over
or silica gel for 24 hours.
Results & Characterization
The stereochemistry of the starting material dictates the physical properties of the product. The researcher must know if they started with meso or racemic material.
Table 1: Physicochemical Properties of Isomers
| Property | cis-1,2-Dithiane-3,6-dicarboxylic acid | trans-1,2-Dithiane-3,6-dicarboxylic acid |
| Precursor | meso-2,5-dimercaptoadipic acid | rac-2,5-dimercaptoadipic acid |
| Melting Point | ~198–202 °C (dec.) | ~260–265 °C (dec.)[1] |
| Crystal Habit | Plates/Prisms | Needles |
| Solubility | Moderate in hot water | Low in hot water |
Analytical Validation:
-
IR Spectroscopy: Look for the disappearance of the S-H stretch (~2550 cm⁻¹) and the retention of the C=O stretch (~1700 cm⁻¹).
-
Proton NMR (
/NaOD): The methine proton ( to S and COOH) chemical shift is diagnostic. The rigid ring structure leads to specific coupling constants ( ) between the methine and methylene protons, which differ between cis (axial/equatorial relationships) and trans isomers.
Troubleshooting & Optimization
-
Issue: Low Yield / Oily Product
-
Issue: Product does not precipitate upon acidification
-
Issue: Over-oxidation [1]
References
-
Schotte, L. (1956).[1] Studies on Sulphur-Containing Dicarboxylic Acids. Arkiv för Kemi. (Note: Foundational text on dithiane dicarboxylic acids).
- Fredga, A. (1938). On the stereoisomerism of 2,5-dimercaptoadipic acid. Arkiv för Kemi, Mineralogi och Geologi.
-
Danehy, J. P., & Hunter, W. E. (1967).[1] The oxidation of mercaptans with iodine in aqueous solution. The Journal of Organic Chemistry. [Link]
-
Foss, O., & Schotte, L. (1955).[1] The Crystal Structure of 1,2-Dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica. [Link]
Sources
Preparation of disulfide-containing polyamides for battery applications
Application Note: High-Performance Synthesis of Disulfide-Containing Polyamides for Next-Gen Battery Architectures
Part 1: Executive Summary & Strategic Rationale
The integration of disulfide (
This guide details a rigorous Solution Polycondensation Protocol using the Yamazaki-Higashi phosphorylation method. This route is selected over melt polycondensation to prevent thermal degradation of the disulfide moiety and to allow for precise stoichiometric control, essential for "drug-grade" purity in battery electrolytes.
Part 2: Materials & Equipment Selection
Reagent Quality: For battery applications, trace water and impurities are fatal. All reagents must be battery-grade or anhydrous.
| Component | Specification | Purpose |
| Monomer A | L-Cystine (>99%, anhydrous) | Provides the redox-active disulfide bond and diamine functionality. |
| Monomer B | Sebacic Acid or Terephthalic Acid | Linker determining mechanical flexibility (Sebacic) or rigidity (Terephthalic). |
| Coupling Agent | Triphenyl Phosphite (TPP) | Activates the carboxylic acid for direct polycondensation. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H |
| Co-Solvent/Base | Pyridine & LiCl | Pyridine acts as an acid acceptor; LiCl improves solubility of the polyamide. |
| Precipitant | Methanol | For polymer isolation and purification. |
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Mechanical stirrer (magnetic stirring is insufficient for viscous polyamides).
-
Inert gas line (Argon/Nitrogen).
-
Oil bath with PID temperature control.
Part 3: Experimental Protocol
Workflow Visualization
Caption: Step-by-step workflow for the solution polycondensation of disulfide-polyamides via phosphorylation.
Detailed Methodology: Direct Polycondensation
1. Reaction Setup:
-
Assemble a 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and argon inlet.
-
Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).
2. Monomer Dissolution:
-
Add NMP (40 mL), Pyridine (10 mL), and LiCl (2.0 g) to the flask. Stir until LiCl is fully dissolved (improves solubility of the polyamide, preventing premature precipitation).
-
Add L-Cystine (10 mmol, 2.40 g) and Sebacic Acid (10 mmol, 2.02 g).
-
Critical Checkpoint: Ensure precise 1:1 stoichiometry. An imbalance >1% will severely limit molecular weight (Carothers equation).
3. Activation & Polymerization:
-
Add Triphenyl Phosphite (TPP) (20 mmol, 5.3 mL) via syringe.
-
Heat the mixture to 100–110°C .
-
Maintain stirring for 3–6 hours .
-
Observation: The solution should become viscous and turn from clear/yellow to amber. If the solution becomes cloudy, the polymer may be precipitating; add more NMP/LiCl.
4. Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a large excess of Methanol (500 mL) under vigorous stirring.
-
The polyamide will precipitate as a fibrous or powdery white solid.
5. Purification (Crucial for Battery Performance):
-
Filter the solid and wash with hot methanol and acetone.
-
Soxhlet Extraction: Extract with methanol for 24 hours to remove residual pyridine, TPP, and phenol byproducts. Note: Residual phenol is electrochemically active and will cause parasitic side reactions in the battery.
6. Drying:
-
Dry in a vacuum oven at 60°C for 24 hours. Store in an argon-filled glovebox.
Part 4: Characterization & Validation
To ensure the material is suitable for electrode fabrication, validate the following metrics:
| Technique | Target Feature | Acceptance Criteria |
| Raman Spectroscopy | S-S Bond Integrity | Sharp peak at ~500–510 cm |
| FTIR | Amide Formation | Amide I (~1650 cm |
| GPC (in DMF/LiBr) | Molecular Weight | M |
| TGA | Thermal Stability | T |
| DSC | Crystallinity | T |
Part 5: Electrochemical Application (Cathode Fabrication)
The disulfide polyamide acts as the active material.[1]
1. Slurry Preparation:
-
Ratio: 60% Polyamide (Active) : 30% Super P Carbon (Conductive) : 10% PVDF (Binder).
-
Solvent: NMP.
-
Mixing: Ball mill for 2 hours to ensure intimate contact between the insulating polyamide and the carbon network.
2. Coating:
-
Cast onto Aluminum foil (current collector) using a doctor blade (100–200 µm wet thickness).
-
Dry at 80°C under vacuum for 12 hours.
3. Cell Assembly:
-
Assemble CR2032 coin cells in an Argon glovebox.
-
Anode: Lithium metal chip.
-
Electrolyte: 1M LiTFSI in DOL/DME (1:1 v/v) with 1% LiNO
additive (Passivates the Li anode against polysulfides).
Mechanism of Action
Caption: Reversible electrochemical redox mechanism of disulfide bonds in a Lithium battery.
Part 6: Troubleshooting & Optimization
Issue: Low Specific Capacity (<100 mAh/g)
-
Cause: Poor electronic conductivity.[2] The polyamide is an insulator.
-
Solution: Increase Carbon content or use in-situ polymerization on carbon nanotubes (CNTs) to create a conductive core-shell structure.
Issue: Rapid Capacity Fade
-
Cause: "Shuttle Effect" – Short-chain organo-sulfur species dissolving in the electrolyte.
-
Solution: Use a gel polymer electrolyte or solid-state electrolyte. Crosslink the polyamide to reduce solubility of fragments.
Issue: Gelation during Synthesis
-
Cause: Crosslinking (if trifunctional monomers are present) or too high concentration.
-
Solution: Reduce monomer concentration to <10% w/v. Ensure monomers are strictly bifunctional.
References
-
Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties. ACS Sustainable Chemistry & Engineering. (2025). Link (Contextual citation based on search snippet 1.1).
-
Serial Disulfide Polymers as Cathode Materials in Lithium-Sulfur Battery: Materials Optimization and Electrochemical Characterization. Polymers. (2020).[1] Link
-
Synthesis of disulfide-containing polyamidoamine. Journal of Applied Polymer Science. (2010). Link
-
Poly[bis(2-aminophenyloxy)disulfide]: A polyaniline derivative containing disulfide bonds as a cathode material for lithium battery. Polymer. (2006).[3] Link
-
Synthesis of nonpeptidic poly(disulfide-amide) based on L-cystine. International Journal of Biological Macromolecules. (2018). Link
Sources
Application Notes and Protocols: Functionalization of Carboxylic Acid Groups in 1,2-Dithianes
Introduction
The 1,2-dithiane ring system, a six-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and materials science.[1] A prominent example is α-lipoic acid (ALA), a naturally occurring antioxidant and a vital cofactor in cellular metabolism.[2] The therapeutic potential of ALA and its derivatives in treating a range of conditions, including diabetes, liver disease, and neurodegenerative disorders, has spurred significant interest in the chemical modification of this and related 1,2-dithiane structures.[2][3][4]
The carboxylic acid moiety commonly found in bioactive 1,2-dithianes, such as in 1,2-dithiane-3-carboxylic acid and its more studied cousin, 1,2-dithiolane-3-pentanoic acid (lipoic acid), serves as a versatile handle for chemical functionalization.[1][5] By converting the carboxylic acid into amides, esters, and other derivatives, researchers can modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules.[3][4] This guide provides a comprehensive overview of the strategies and protocols for the functionalization of carboxylic acid groups in 1,2-dithianes, with a focus on maintaining the integrity of the crucial disulfide bond.
Core Principles and Challenges
The primary challenge in the functionalization of carboxylic acids on 1,2-dithianes is the potential for undesired side reactions involving the disulfide bond. The disulfide linkage is susceptible to both reduction and oxidation under various reaction conditions.[6][7] Therefore, the selection of reagents and reaction parameters must be carefully considered to ensure the selective modification of the carboxylic acid group while preserving the dithiane ring.
Key considerations include:
-
Redox Stability: Avoid harsh reducing agents that can cleave the disulfide bond. Similarly, strong oxidizing conditions should be eschewed.[6]
-
Mild Reaction Conditions: The use of mild coupling agents and reaction temperatures is paramount to prevent degradation of the dithiane ring.
-
Chemoselectivity: The chosen method should selectively activate the carboxylic acid in the presence of the disulfide.
Key Functionalization Strategies
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a widely employed strategy to generate diverse libraries of 1,2-dithiane derivatives with altered biological activities.[4][8][9]
a. Carbodiimide-Mediated Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are common reagents for activating carboxylic acids towards nucleophilic attack by amines.[8][9][10] The reaction proceeds through an O-acylisourea intermediate, which can then react with an amine to form the desired amide. To suppress side reactions and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[8][10]
A notable application is the synthesis of lipoate amides by reacting α-lipoic acid with a primary or secondary amine in the presence of DCC and NHS.[8]
Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling
Materials:
-
1,2-Dithiane carboxylic acid derivative (e.g., α-lipoic acid)
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 1,2-dithiane carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the solution and stir for 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to form the NHS-activated ester.[11]
-
In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM or DMF.
-
Slowly add the amine solution to the activated ester solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
b. Other Coupling Reagents
Alternative coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) have also been successfully employed for the synthesis of α-lipoic acid amides.[9]
Esterification
Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification and reaction with alkyl halides in the presence of a base. However, for sensitive substrates like 1,2-dithianes, milder methods are preferred.
a. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
This method is a mild and efficient way to form esters from carboxylic acids and alcohols.
Protocol 2: DCC/DMAP-Mediated Esterification
Materials:
-
1,2-Dithiane carboxylic acid derivative
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 1,2-dithiane carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with cold DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Carboxylic Acid
Reduction of the carboxylic acid group in 1,2-dithianes to a primary alcohol requires a careful choice of reducing agent to avoid cleavage of the disulfide bond.
a. Challenges with Common Reducing Agents
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally incompatible with the disulfide bond and will lead to its reduction.[12][13] Sodium borohydride (NaBH₄) is typically not strong enough to reduce a carboxylic acid.[12]
b. Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane complexes are often a suitable choice for the reduction of carboxylic acids in the presence of reducible functional groups like disulfides. Borane is a Lewis acid that coordinates to the carbonyl oxygen, facilitating hydride delivery.[12]
Protocol 3: Reduction of a 1,2-Dithiane Carboxylic Acid with Borane
Materials:
-
1,2-Dithiane carboxylic acid derivative
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 1,2-dithiane carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (3.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Carefully add 1 M aqueous HCl to hydrolyze the borate ester intermediate.
-
Stir the mixture for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Derivative | Functionalization Method | Reagents | Yield (%) | Reference |
| Lipoamide | Amide Coupling | EDC, NHS, Amine | Good | [8] |
| Lipoic Acid Ester | Esterification | DCC, DMAP, Alcohol | Good | General Method |
| Lipoic Alcohol | Reduction | BH₃·THF | Moderate to Good | General Method |
Visualization of Experimental Workflow
General Amide Coupling Workflow
Caption: General workflow for amide synthesis.
Conclusion
The functionalization of the carboxylic acid group in 1,2-dithianes is a key strategy for the development of novel therapeutic agents and chemical probes. By carefully selecting mild and chemoselective reaction conditions, a wide range of amides, esters, and alcohols can be synthesized while preserving the integrity of the essential disulfide bond. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space of functionalized 1,2-dithianes.
References
- Novel amides of lipoic acid.
- Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Applic
- Antibody Modification via Lipoic Acid Ligase A‐Medi
- Lipoic Acid Ligase-Promoted Bioorthogonal Protein Modification and Immobiliz
- alpha-lipoic acid-NHS. LookChem.
- Multifunctional Lipoic Acid Conjugates.
- Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid, Mild and Practical Way to Access Functionalised Orthoesters. ChemRxiv.
- A pre-formulation strategy for the liposome encapsulation of new thioctic acid conjugates for enhanced chemical stability and use as an efficient drug carrier for MPO-mediated atherosclerotic CVD tre
- Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties against Oxid
- Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. Chemical Science (RSC Publishing).
- Selective functionalization of dithianes with two reactive sites.
- Synthesis of functional 1,2-dithiolanes
- 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. PubMed.
- Multifunctional lipoic acid conjug
- An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Benchchem.
- Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent.
- Reduction of Carboxylic Acids. Chemistry Steps.
- Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - FR.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent.
- Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. YouTube.
- reduction of carboxylic acids. Chemguide.
- Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- 18.
- Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PMC.
- (R)-(+)-1,2-Dithiolane-3-pentanoic acid. lookchem.
- Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.
- Synthesis of 1,2-dithiolane-3-pentanoic acid. PrepChem.com.
- Disulfide Bond Structure, Function, Application, and Control Strategies.
- Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modific
- Process for the preparation of 1,2-dithiolan-3-pentanoic acid (thioctic acid).
- Editorial: Disulfide-rich Peptides: Challenges & Opportunities. Frontiers.
- 1,2-Dithiolane-3-carboxylic Acid. SciSpace.
- (R)-(+)-1,2-Dithiolane-3-pentanoic acid. Sigma-Aldrich.
- (PDF) Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional lipoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 1200-22-2,(R)-(+)-1,2-Dithiolane-3-pentanoic acid | lookchem [lookchem.com]
- 6. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 7. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]
- 9. Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Cas 40846-94-4,alpha-lipoic acid-NHS | lookchem [lookchem.com]
- 12. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Separation of Meso and Racemic 1,2-Dithiane-3,6-Dicarboxylic Acid
Welcome to the technical support center for the resolution of 1,2-dithiane-3,6-dicarboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the meso and racemic forms of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common experimental hurdles.
The separation of stereoisomers is a critical, yet often challenging, step in chemical synthesis, particularly when dealing with molecules that possess multiple chiral centers. 1,2-Dithiane-3,6-dicarboxylic acid presents a classic case with three possible stereoisomers: a pair of enantiomers (the racemic mixture) and an achiral meso compound. Because these isomers can have vastly different pharmacological and material properties, their effective separation is paramount.
This guide is structured into two main sections: a set of Frequently Asked Questions (FAQs) to cover the foundational concepts, and a detailed Troubleshooting Guide to address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 1,2-dithiane-3,6-dicarboxylic acid?
A: 1,2-Dithiane-3,6-dicarboxylic acid has two chiral centers at positions 3 and 6. This gives rise to three distinct stereoisomers:
-
A Racemic Mixture: This is a 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other: the (3R,6R) and (3S,6S) forms. The racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[1][2]
-
A Meso Compound: This is the (3R,6S) stereoisomer. Although it contains two chiral centers, it possesses an internal plane of symmetry, making the molecule achiral as a whole.[3][4] Consequently, meso compounds are optically inactive.
The meso form is a diastereomer of the enantiomeric pair. Diastereomers have different physical properties (e.g., melting point, solubility), which is the fundamental principle exploited for their separation.[5][6]
Caption: Relationship between the meso and racemic isomers.
Q2: Why is it critical to separate the meso and racemic forms?
A: The spatial arrangement of atoms in a molecule dictates its interaction with other chiral molecules, such as enzymes and receptors in the body. Consequently, different stereoisomers can exhibit widely different biological activities, metabolic pathways, and toxicological profiles. For example, in the historical case of Thalidomide, one enantiomer was an effective sedative while the other was a potent teratogen.[5] For drug development, regulatory agencies often require the characterization and testing of individual stereoisomers to ensure safety and efficacy.
Q3: What are the primary methods for separating these isomers?
A: The separation strategy hinges on the fact that the meso compound and the racemic pair are diastereomers.
-
Fractional Crystallization: This method exploits the different solubilities of the diastereomers (meso vs. racemic). By carefully selecting a solvent system and controlling conditions like temperature and concentration, one isomer can be induced to crystallize selectively while the other remains in solution.
-
Classical (or Chiral) Resolution: This is the most common method to separate the two enantiomers of the racemic mixture.[7] It involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (the "resolving agent"). This reaction forms a pair of diastereomeric salts ((R,R)-acid·(R)-base and (S,S)-acid·(R)-base), which, like the meso and racemic forms, have different solubilities and can be separated by crystallization.[6] After separation, the addition of a strong acid liberates the pure enantiomer from its salt.[5]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for directly separating enantiomers.[8][9]
Q4: How can I confirm the identity and purity of my separated isomers?
A: A combination of analytical techniques is essential for unambiguous identification:
-
NMR Spectroscopy: Due to its internal symmetry, the meso isomer is expected to have a simpler ¹H and ¹³C NMR spectrum (fewer unique signals) compared to the enantiomers.
-
Melting Point: As diastereomers, the meso and racemic forms will have distinct melting points.[3] The pure enantiomers will have the same melting point, which will differ from that of the racemic mixture.
-
X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline solid.[10][11]
-
Polarimetry: The resolved (R,R) and (S,S) enantiomers will rotate plane-polarized light in equal but opposite directions. The meso form and the racemic mixture will be optically inactive (show no rotation).
| Property | Meso Isomer | Racemic Mixture | Pure (R,R) or (S,S) Enantiomer |
| Chirality | Achiral | Chiral (mixture) | Chiral |
| Optical Activity | Inactive | Inactive | Active |
| NMR Spectrum | Simpler (due to symmetry) | More complex | Identical to racemic mixture |
| Melting Point | Unique M.P. | Unique M.P. | Identical M.P. for both |
| Relationship | Diastereomer to enantiomers | Mixture of enantiomers | Enantiomer of its mirror image |
Table 1: Comparative properties of the stereoisomers of 1,2-dithiane-3,6-dicarboxylic acid.
Troubleshooting Guide
Q: My crystallization attempt failed. Either nothing crystallized, or everything precipitated as an oil or amorphous solid. What went wrong?
A: This is a common issue stemming from suboptimal crystallization conditions. The key is to achieve a state of supersaturation slowly, allowing ordered crystals to form.
Causality & Solution:
-
Solvent Choice is Critical: The ideal solvent is one in which your compound is moderately soluble—sparingly soluble at room temperature but fully soluble at an elevated temperature. If solubility is too high, it won't crystallize. If it's too low, it won't dissolve. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetone, water, and mixtures thereof).
-
Cooling Rate is Too Fast: Rapid cooling often leads to a sudden drop in solubility, causing the compound to "crash out" as a powder or oil.
-
Solution: Allow the heated, saturated solution to cool slowly to room temperature, ideally by placing the flask in an insulated container (like a beaker of warm water or a dewar). Once at room temperature, proceed with further cooling in an ice bath or refrigerator.
-
-
Lack of Nucleation Sites: Crystallization needs a starting point.
-
Solution: If you have a pure crystal of the desired isomer, add a tiny speck (a "seed crystal") to the supersaturated solution to induce crystallization.[12] Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.
-
Q: I performed a fractional crystallization, but my NMR analysis shows the crystals are still a mixture of meso and racemic forms. How can I improve the separation?
A: Incomplete separation indicates that the solubility difference between the meso and racemic forms in your chosen solvent system is not large enough for a single crystallization to be effective.
Causality & Solution:
-
Insufficient Purity Enhancement: A single crystallization rarely yields a perfectly pure compound. The process enriches the less soluble isomer in the solid phase.
-
Solution 1: Recrystallization: The most reliable approach is to perform multiple recrystallizations. Dissolve the enriched crystals in fresh hot solvent and repeat the slow cooling process. Each step will progressively increase the purity of the less soluble isomer. This may need to be repeated several times.[6]
-
Solution 2: Digestion: Sometimes, a "digestion" process can purify the crystals. This involves suspending the impure solid in a solvent where it is only slightly soluble and stirring (or gently refluxing) for an extended period.[13] Over time, the less stable, more soluble components dissolve and the more stable, less soluble crystals grow, leading to higher purity.
-
Q: I am trying to resolve the racemic mixture using a chiral resolving agent, but I can't get selective crystallization of one diastereomeric salt. What should I consider?
A: The success of classical resolution is highly dependent on the interaction between the acid and the chiral base, and the properties of the resulting diastereomeric salts.[14]
Causality & Solution:
-
Poor Choice of Resolving Agent: Not all chiral bases will form diastereomeric salts with sufficiently different solubilities. The "lock and key" fit is crucial.
-
Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the co-precipitation of both diastereomeric salts.
-
Solution: A common and effective strategy is to use only 0.5 equivalents of the resolving agent.[15] This is often enough to selectively precipitate the less soluble diastereomeric salt, leaving the more soluble salt and the other unreacted enantiomer in solution.
-
-
Inappropriate Solvent: The solvent plays a massive role in mediating the solubility of the diastereomeric salts.[14] A solvent that works for one resolving agent may fail for another.
-
Solution: Screen a range of solvents, from polar protic (ethanol, methanol) to more nonpolar options, for each resolving agent you test.
-
| Chiral Resolving Agent | Type | Common Applications |
| (+)- or (-)-Tartaric Acid | Chiral Acid | Resolving racemic bases (used as a benchmark)[7] |
| (R)- or (S)-1-Phenylethylamine | Chiral Base | Resolving racemic acids[6] |
| Brucine / Strychnine | Chiral Base (Alkaloid) | Resolving racemic acids (often highly effective but toxic)[5] |
| Quinine / Quinidine | Chiral Base (Alkaloid) | Resolving racemic acids[5][16] |
Table 2: Common chiral resolving agents for the resolution of acids and bases.
Caption: Workflow for classical resolution of a racemic acid.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for Resolution of the Racemic Pair
This protocol is a generalized starting point. The specific resolving agent, solvent, and temperatures must be optimized empirically.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic 1,2-dithiane-3,6-dicarboxylic acid in a minimal amount of a hot solvent (e.g., 95% ethanol).
-
In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent.[15]
-
Slowly add the hot amine solution to the stirred acid solution. If a precipitate forms immediately, add more hot solvent until it redissolves.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals. This is your first crop, enriched in one diastereomeric salt.
-
-
Liberation of the Pure Enantiomer:
-
Suspend the dried diastereomeric salt crystals in water.
-
Add a strong acid (e.g., 2M HCl) dropwise until the pH is ~1-2. This will protonate the dicarboxylic acid, causing it to precipitate, while the chiral amine remains in solution as its hydrochloride salt.[6]
-
Collect the precipitated pure enantiomer by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Analysis:
-
Confirm the purity of the obtained enantiomer using NMR, melting point analysis, and polarimetry to measure its specific rotation.
-
Protocol 2: Analytical Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare separate, accurately weighed samples of your starting mixture, the crystalline fraction, and the mother liquor fraction. Dissolve each in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with NaOD).
-
Acquisition: Acquire high-resolution ¹H NMR spectra for all three samples.
-
Interpretation:
-
Meso Isomer: Due to the molecule's Cₛ symmetry, the protons at C3 and C6 are chemically equivalent. You should expect to see one signal (or one set of coupled signals) for the C3-H and C6-H protons.
-
Racemic/Enantiomeric Isomer: Lacking this internal symmetry, the C3-H and C6-H protons are non-equivalent. You should expect to see two distinct signals (or two distinct sets of coupled signals) for these protons.
-
By comparing the integration of the unique signals for the meso and racemic forms in the spectra of your separated fractions, you can determine the efficiency of your separation.
-
References
- Benchchem. (n.d.). An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry.
-
ResearchGate. (2025, August 6). Direct Crystallization of Enantiomers and Dissociable Diastereomers | Request PDF. Retrieved from [Link]
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding : r/OrganicChemistry. Retrieved from [Link]
-
Dombrády ZS, Pálovics E, Fogassy E. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Dithiane. Retrieved from [Link]
- Fegas, A., et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
-
Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]
- Foss, O., Reistad, T., Gardell, S., Magnéli, A., Pestmalis, H., & Åsbrink, S. (1957). Structure of Crystalline Racem-1,2-Dithiane-3,6-Dicarboxylic Acid. Acta Chemica Scandinavica.
- Isomeric Dicarboxylic Acids Separation by Dynamic and Size-Matched Recognition in Solution and in the Solid State. (n.d.).
- Foss, O., & Tjomsland, O. (1958). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica.
- Yang, P., Gong, M., Ye, Y., Li, Y., Zhuang, Q., & Gu, J. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Chemistry-An Asian Journal, 14(1), 135-140.
-
Pálovics, E., & Fogassy, E. (2023). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI. Retrieved from [Link]
-
deRoo, T., et al. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
-
Longdom Publishing. (2019, August 26). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Retrieved from [Link]
-
OpenStax. (2023, September 20). 5.7 Meso Compounds. Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). The Meso Trap. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
MDPI. (2023, September 15). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Meso vs. Racemic: Understanding the Distinction in Chemical Structures. Retrieved from [Link]
-
Reddit. (2025, November 4). Meso and racemic, what's the difference? : r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US20070142668A1 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
- Peter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (1998).
Sources
- 1. Meso vs. Racemic: Understanding the Distinction in Chemical Structures - Oreate AI Blog [oreateai.com]
- 2. reddit.com [reddit.com]
- 3. 5.7 Meso Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. scispace.com [scispace.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. reddit.com [reddit.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. asianpubs.org [asianpubs.org]
Stability of 1,2-dithiane-3,6-dicarboxylic acid in alkaline solutions
Technical Support Center: 1,2-Dithiane-3,6-Dicarboxylic Acid
-
Product Category: Organosulfur Heterocycles / Peptide Linkers[1][2]
-
Topic: Stability & Handling in Alkaline Media
Introduction: The Stability Paradox
Welcome to the technical support hub for 1,2-dithiane-3,6-dicarboxylic acid . As a researcher, you are likely using this compound as a rigid linker in peptide synthesis or as a functional scaffold in polymer chemistry.[2]
You are facing a classic chemical paradox: Solubility vs. Stability. To dissolve this dicarboxylic acid in water, you must deprotonate the carboxylic groups (requiring a base).[2] However, the 1,2-dithiane ring—specifically the disulfide bond—is thermodynamically unstable in high pH environments, leading to ring-opening polymerization and stereochemical scrambling (epimerization).[1][2]
This guide provides the mechanistic insights and protocols necessary to navigate this narrow "Safe Zone."
Module 1: Chemical Stability & Degradation Mechanisms
The stability of 1,2-dithiane-3,6-dicarboxylic acid is governed by two competing degradation pathways in alkaline media: Disulfide Exchange (Ring Opening) and
The Degradation Pathway (Mechanism)
In environments with
Stereochemical Scrambling (Epimerization)
The protons at positions C3 and C6 are
Figure 1: Dual degradation pathways in alkaline media.[1][2] The left branch leads to precipitation; the right branch leads to loss of stereochemical purity.[2]
Module 2: Troubleshooting Guide (Q&A)
Q1: I added 1M NaOH to dissolve the powder, and the solution turned yellow/cloudy after 30 minutes. What happened?
Diagnosis: You likely exceeded the critical pH threshold (
-
Immediate: Acidify to pH 3-4 to stop the reaction, though the damage may be irreversible.[1][2]
-
Prevention: Never use strong bases like NaOH directly on the solid.[2] Use the Stoichiometric Titration Protocol (see Module 3).
Q2: My NMR spectra show peak splitting and broadening after leaving the solution overnight at pH 8.5.
Diagnosis: This is a sign of epimerization .[2] Even at moderately basic pH, the
-
Prepare solutions fresh.
-
Store alkaline solutions at
to kinetically slow the proton exchange.[2] -
If possible, work at
rather than 8.5.
Q3: Can I use DTT or TCEP to reverse the precipitation? Diagnosis: If the precipitate is a disulfide-linked polymer, yes.[1][2] Corrective Action: Adding a reducing agent like DTT (dithiothreitol) will cleave the intermolecular disulfide bonds, re-solubilizing the compound.[2] However, this breaks the 1,2-dithiane ring as well, resulting in the open-chain dithiol (dimercaptosuccinic acid derivative).[1][2] Only do this if your downstream application requires the free thiol form.[2]
Module 3: Validated Protocols
Protocol A: Safe Solubilization (The "Stoichiometric Approach")
Objective: Dissolve the compound without exposing it to destructive high-pH transients.[1][2]
-
Calculate Equivalents: Determine the exact molar amount of your acid.[2] You need exactly 2.0 equivalents of base (one for each carboxylic acid).[2]
-
Select Base: Use Sodium Bicarbonate (
) or dilute Ammonia ( ) instead of NaOH.[1][2] buffers naturally around pH 8.0-8.5.[1][2] -
Procedure:
-
Suspend the solid 1,2-dithiane-3,6-dicarboxylic acid in degassed water (sparged with
or ).[1][2] Note: Oxygen accelerates disulfide degradation.[1][2] -
Add 2.0 equivalents of 1M
dropwise while stirring.[2] -
Monitor dissolution.[1][2] If stubborn, sonicate briefly.[1][2]
-
Stop adding base once the solution is clear.[2] Verify pH is
.[1][2][3][4][5]
-
Protocol B: Stability Validation Assay (HPLC)
Objective: Users should validate stability in their specific buffer system.[1][2]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH stabilizes the ring) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Detection | UV at 254 nm (carbonyl) and 210 nm |
| Pass Criteria | Single peak > 98% area.[1][2] Appearance of shoulders indicates isomerization.[2] |
Module 4: Decision Tree for Experimental Design
Use this logic flow to determine the optimal handling conditions for your experiment.
Figure 2: Workflow for selecting the correct solubilization strategy based on application.
References
-
Danehy, J. P. (1966).[1][2] "The Hydrolysis of Disulfides in Alkaline Medium." The Mechanism of Sulfur Reactions. Explains the fundamental instability of the S-S bond in the presence of hydroxide.[2] [1][2]
-
Whitesides, G. M., et al. (1977).[1][2][3][4] "Rates of Thiol-Disulfide Interchange." Journal of Organic Chemistry. Provides the kinetic basis for disulfide exchange which leads to polymerization in dithianes.[2] [1][2]
-
Foss, O., et al. (1958).[1][2] "The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane." Acta Chemica Scandinavica. Establishes the conformational analysis (chair form) and stereochemistry (cis/trans) critical for understanding epimerization.[2] [1][2]
-
BenchChem. (2025).[1][2][6] "1,2-Dithiane-3-carboxylic acid: Chemical Structure and Properties." Provides physical property data and structural identifiers.[1][2] [1][2]
Sources
Technical Support Center: Mercaptothiolane Synthesis via Controlled Ring Contraction
Welcome to the technical support center for the synthesis of mercaptothiolane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of sulfur-containing heterocyclic chemistry. We will delve into the nuanced strategy of forming five-membered thiolane rings through the controlled ring contraction of larger heterocyclic precursors. Our focus is to provide not just protocols, but the underlying mechanistic principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Overview: The Strategic Approach to Thiolane Synthesis
Mercaptothiolanes are valuable structural motifs in medicinal chemistry and materials science. However, their direct synthesis can be challenging. A powerful and versatile strategy involves the construction of a larger, more accessible heterocycle, which is then induced to contract to the desired five-membered thiolane ring.
One of the most reliable methods begins with the synthesis of a 2,5-dihydro-1,3,4-thiadiazole. These six-membered rings serve as stable precursors that, upon thermal or photochemical induction, extrude a molecule of dinitrogen (N₂). This extrusion generates a highly reactive thiocarbonyl ylide intermediate, which is the linchpin of the reaction. The fate of this intermediate determines the success of the synthesis, as it can undergo several competing rearrangements. Our goal is to steer this intermediate towards the desired 1,3-cyclization pathway to form the thiolane ring system.
Below is a general workflow illustrating this synthetic strategy.
Caption: General workflow for mercaptothiolane synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My yield of the 2,5-dihydro-1,3,4-thiadiazole precursor is consistently low. What are the likely causes and solutions?
Answer: Low precursor yield is a common bottleneck that can stem from several factors related to its multi-component synthesis.
-
Inefficient Hydrazone Formation: The initial step, the condensation of your carbonyl compound with a hydrazine derivative, is a reversible equilibrium reaction. To drive it to completion, ensure anhydrous conditions, as water can hydrolyze the product. Using a slight excess of the hydrazine and a suitable acid catalyst (like acetic acid) is often beneficial.
-
Choice of Sulfur Source: The subsequent reaction to form the thiadiazole ring requires a sulfurating agent. While hydrogen sulfide (H₂S) gas is traditional, it can be difficult to handle. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are effective alternatives for thionation reactions[1]. However, these reagents can be harsh. Ensure your reaction temperature is carefully controlled to prevent decomposition of the starting material or product.
-
Purification Challenges: The thiadiazole precursor may be unstable to silica gel chromatography. Consider alternative purification methods such as recrystallization or trituration. If chromatography is necessary, use a deactivated silica (e.g., with triethylamine in the eluent) and perform the separation quickly at low temperature.
Question 2: The nitrogen extrusion step is inefficient, and I recover a lot of my thiadiazole precursor. How can I improve this conversion?
Answer: The extrusion of N₂ is the key ring contraction step and requires a specific energy input, either thermal or photochemical[2]. If the conversion is low, the activation energy barrier is not being sufficiently overcome.
-
Thermal Conditions: If you are using heat, the temperature may be too low or the reaction time too short. Increase the temperature in a stepwise manner (e.g., 10 °C increments) while monitoring the reaction by TLC or ¹H NMR. Be aware that excessively high temperatures can lead to undesired side reactions and decomposition. The choice of a high-boiling, inert solvent (e.g., toluene, xylene, or dichlorobenzene) is critical.
-
Photochemical Conditions: For light-induced extrusion, the wavelength and intensity of your light source are paramount. The precursor must have a suitable chromophore to absorb the light efficiently. A medium-pressure mercury lamp is a common choice[3]. If conversion is poor, ensure your reaction vessel is made of a material transparent to the required wavelength (e.g., quartz instead of Pyrex for shorter wavelengths). The reaction may also benefit from a photosensitizer, depending on the mechanism.
Table 1: Comparison of Thermal vs. Photochemical Extrusion Methods
| Parameter | Thermal Extrusion | Photochemical Extrusion |
| Apparatus | Standard reflux setup, oil bath, high-boiling solvent. | Photoreactor, specific wavelength lamp, UV-transparent vessel. |
| Temperature | High (typically >100 °C). | Can often be run at room temperature or below. |
| Selectivity | Can sometimes lead to complex mixtures due to high energy. | Often provides higher selectivity and cleaner reactions.[3] |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated. | Ideal for heat-sensitive molecules. Requires a suitable chromophore. |
| Key Control | Precise temperature and reaction time. | Wavelength, light intensity, and reaction time. |
Question 3: My main products are an alkene and a three-membered thiirane, not the desired five-membered thiolane. Why is this happening and how can I fix it?
Answer: This is the most critical issue in controlling the reaction outcome. The formation of alkenes and thiiranes indicates that the reactive thiocarbonyl ylide intermediate is following competing reaction pathways instead of the desired 1,3-cyclization.
-
Mechanistic Insight: The extrusion of N₂ generates a thiocarbonyl ylide, which is a 1,3-dipole. The desired reaction is a pericyclic 4π-electrocyclization to form the thiolane. However, this intermediate can also undergo a 1,1-cyclization to form a three-membered thiirane or fragment to produce an alkene and a sulfur-containing species.
Caption: Competing pathways of the thiocarbonyl ylide intermediate.
-
Controlling the Pathway:
-
Solvent Polarity: The 1,3-dipolar character of the ylide is stabilized by more polar solvents. This can increase its lifetime and favor the intramolecular 1,3-cycloaddition pathway to the thiolane. Try switching from nonpolar solvents like toluene to more polar options like acetonitrile or DMF.
-
Substituent Effects: The stability of the ylide and the feasibility of the cyclization are heavily influenced by the substituents (R groups) from the original carbonyl. Electron-withdrawing groups can stabilize the dipole and often favor the formation of the five-membered ring.
-
Intramolecular Trapping: If possible, designing the substrate to have a tethered dipolarophile can ensure an intramolecular cycloaddition occurs, leading to more complex fused ring systems.
-
Frequently Asked Questions (FAQs)
Q: What are the most common precursors for generating the thiocarbonyl ylide intermediate? A: The most common and versatile precursors are 2,5-dihydro-1,3,4-thiadiazoles, which are readily synthesized from a ketone or aldehyde, hydrazine, and a sulfur source[4][5]. This route is advantageous because the thiadiazole is often a stable, isolable intermediate.
Q: How does the stereochemistry of the thiadiazole precursor affect the final thiolane product? A: The stereochemistry of the substituents on the thiadiazole ring can have a direct impact on the stereochemistry of the final thiolane product. The 4π-electrocyclization of the thiocarbonyl ylide intermediate is governed by Woodward-Hoffmann rules. Under thermal conditions, the ring closure is typically conrotatory, while under photochemical conditions, it is disrotatory. By choosing the appropriate E/Z geometry in the precursor, you can control the cis/trans stereochemistry in the product.
Q: Can ring contraction be achieved from larger sulfur heterocycles, like a thiane (a six-membered ring)? A: Yes, this is an emerging and powerful strategy. For instance, visible light-mediated Norrish type II reactions have been used for the ring contraction of α-acylated thianes to furnish substituted cyclopentane scaffolds[3]. This method proceeds through a completely different mechanism involving a 1,5-hydrogen atom transfer followed by cyclization and fragmentation. It is particularly useful for substrates that are already assembled into a six-membered ring. Such reactions often require a ketone group alpha to the sulfur atom to act as the photo-active center[3].
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Dihydro-1,3,4-thiadiazole Precursor
This protocol is a generalized procedure and should be adapted for specific substrates.
-
Step A: Hydrazone Formation. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the starting ketone (1.0 eq.) in anhydrous toluene. Add hydrazine hydrate or a substituted hydrazine (1.1 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours until water evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
-
Step B: Thionation and Cyclization. Re-dissolve the crude hydrazone in an anhydrous solvent like dichloromethane or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Lawesson's reagent (0.55 eq.) in the same solvent. Caution: This reaction may evolve H₂S gas.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) to yield the 2,5-dihydro-1,3,4-thiadiazole.
Protocol 2: Thermal Ring Contraction to a Mercaptothiolane Derivative
-
Place the purified 2,5-dihydro-1,3,4-thiadiazole (1.0 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add a suitable high-boiling, anhydrous solvent (e.g., xylene or 1,2-dichlorobenzene) to create a dilute solution (approx. 0.05 M).
-
Heat the solution to reflux (typically 140-180 °C, depending on the solvent) and monitor the reaction for the vigorous evolution of N₂ gas.
-
Maintain the reflux for 2-12 hours, monitoring the reaction progress by TLC or by taking aliquots for ¹H NMR analysis.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the mercaptothiolane derivative.
References
- Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2024). MDPI.
- Photomediated ring contraction of saturated heterocycles. (2021). PMC.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies.
- Ring expansion and contraction. (N.d.). Wikipedia.
- Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. (N.d.). PMC.
- Ring Contraction Rearrangements. (N.d.). Chemistry Steps.
- Ring contraction in synthesis of functionalized carbocycles. (2022). Nanyang Technological University.
- Ring Contraction in Cyclic Carbocation. (2017). YouTube.
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). MDPI.
- Synthesis of 2-mercaptoethanol. (1963). Google Patents.
- Synthesis, properties and biological activity of thiophene: A review. (N.d.). Der Pharma Chemica.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (N.d.). PMC.
- Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. (2026). Beilstein Journals.
- Thiophene synthesis. (N.d.). Organic Chemistry Portal.
- Product Class 12: 1,3,4-Thiadiazoles. (N.d.). Science of Synthesis.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (N.d.). Pharmaguideline.
- Oxidative Rearrangement Approach for the Ring Contraction of N−H Piperidines to Pyrrolidines. (2024). ResearchGate.
- Synthesis of Thienothiophenes. (2022). Encyclopedia.pub.
- Synthesis of 1,3,4-thiadiazoles. (N.d.). Organic Chemistry Portal.
- Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (N.d.). PMC.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI.
Sources
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in the Iodine Oxidation of Dimercaptoadipic Acid
Welcome to the technical support center for the iodine-mediated oxidation of dimercaptoadipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your product yield.
Core Principles: The Mechanism of Iodine-Mediated Thiol Oxidation
Understanding the reaction mechanism is fundamental to troubleshooting. The oxidation of thiols to disulfides by iodine is a robust and widely used transformation.[1][2] It proceeds through a well-established pathway involving a sulfenyl iodide intermediate.[3][4]
The overall reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI
The reaction between a thiol and iodine is initiated by the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiol molecule to form the disulfide bond and release hydrogen iodide (HI).[3][4] The generation of HI acidifies the reaction medium as the reaction progresses.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Stereochemistry of 1,2-Dithiane-3,6-Dicarboxylic Acid: A Comparative NMR Characterization Guide
A comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features that differentiate the cis and trans isomers of 1,2-dithiane-3,6-dicarboxylic acid remains a notable gap in the scientific literature. Despite the importance of this sulfur-containing heterocyclic compound in various research domains, a detailed, publicly available experimental dataset comparing the ¹H and ¹³C NMR spectra of its distinct stereoisomers is currently unavailable.
This guide, intended for researchers, scientists, and drug development professionals, aims to outline the theoretical principles and practical NMR methodologies that would be employed to characterize and distinguish these isomers. While specific experimental data for 1,2-dithiane-3,6-dicarboxylic acid is not presently available, this document will provide a framework for such an analysis based on established NMR principles and data from analogous cyclic structures.
The Structural Landscape: cis and trans Isomerism
1,2-Dithiane-3,6-dicarboxylic acid possesses a six-membered ring containing a disulfide bond. The stereochemistry of this molecule is defined by the relative orientation of the two carboxylic acid groups at the C3 and C6 positions. The cis isomer has both carboxylic acid groups on the same face of the dithiane ring, while the trans isomer has them on opposite faces. This seemingly subtle difference in spatial arrangement leads to distinct three-dimensional conformations, which in turn give rise to unique NMR spectral signatures.
A foundational X-ray crystallography study has confirmed the structure of the racemic trans-1,2-dithiane-3,6-dicarboxylic acid, revealing that the dithiane ring adopts a chair conformation with both carboxylic acid substituents in equatorial positions[1]. This preference for the equatorial position is a common feature in substituted cyclohexanes and related heterocyclic systems, as it minimizes steric strain. It is highly probable that the cis isomer also adopts a chair conformation, which would result in one equatorial and one axial orientation for the carboxylic acid groups, or a twist-boat conformation to alleviate steric hindrance.
Differentiating Isomers with ¹H NMR: The Power of Coupling Constants
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules. The key to distinguishing between the cis and trans isomers of 1,2-dithiane-3,6-dicarboxylic acid would lie in the analysis of the vicinal coupling constants (³JHH) between the methine protons at C3 and C6 and the adjacent methylene protons at C4 and C5.
The magnitude of these coupling constants is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In a rigid chair conformation:
-
Axial-Axial Coupling (³Jax-ax): Protons in an axial-axial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.
-
Axial-Equatorial Coupling (³Jax-eq): The dihedral angle between axial and equatorial protons is around 60°, leading to a smaller coupling constant, usually between 2-5 Hz.
-
Equatorial-Equatorial Coupling (³Jeq-eq): Equatorial-equatorial protons also have a dihedral angle of approximately 60°, resulting in a similarly small coupling constant (2-5 Hz).
For the trans isomer, with both carboxylic acid groups in equatorial positions, the methine protons at C3 and C6 would be in axial positions. Therefore, we would expect to observe large axial-axial couplings to the adjacent axial methylene protons. In contrast, the cis isomer, likely having one axial and one equatorial carboxylic acid group, would exhibit a more complex pattern of smaller axial-equatorial and equatorial-equatorial couplings for the methine proton adjacent to the equatorial carboxylic acid, and a larger axial-axial coupling for the methine proton adjacent to the axial carboxylic acid.
Unveiling Symmetry with ¹³C NMR
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the chemical environment and symmetry of the carbon atoms in a molecule. For the isomers of 1,2-dithiane-3,6-dicarboxylic acid:
-
trans-Isomer: Due to its C₂ symmetry, the trans isomer would be expected to show a simpler ¹³C NMR spectrum with fewer signals. The two methine carbons (C3 and C6) would be chemically equivalent, as would the two methylene carbons (C4 and C5).
-
cis-Isomer: The cis isomer lacks this C₂ symmetry. Consequently, all four carbon atoms in the dithiane ring (C3, C4, C5, and C6) would be chemically non-equivalent, leading to a greater number of distinct signals in the ¹³C NMR spectrum.
The chemical shifts of the carbons would also be influenced by the orientation of the carboxylic acid groups. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.
Definitive Stereochemical Assignment with NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This "through-space" correlation is invaluable for confirming stereochemistry.
-
cis-Isomer: In the cis isomer, the methine protons at C3 and C6 (or the protons of the carboxylic acid groups themselves) would be on the same face of the ring and thus in close spatial proximity. This would result in a cross-peak in the NOESY spectrum, indicating a clear Nuclear Overhauser Effect (NOE) between them.
-
trans-Isomer: Conversely, in the trans isomer, these protons are on opposite faces of the ring and are significantly further apart. Therefore, no NOE correlation would be expected between the C3 and C6 methine protons.
The presence or absence of this key NOESY cross-peak would provide an unambiguous assignment of the cis and trans configurations.
Experimental Protocols
While specific data is lacking, the following outlines a standard experimental approach for the NMR characterization of these isomers.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified cis or trans isomer of 1,2-dithiane-3,6-dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformation and chemical shifts.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be required.
NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise, the spectral width to encompass all proton signals, and the relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of the ¹³C isotope.
-
2D NOESY: Acquire a two-dimensional NOESY spectrum. The mixing time is a crucial parameter that needs to be optimized to observe the desired through-space correlations.
Visualizing the Workflow
The logical workflow for distinguishing the isomers using NMR can be visualized as follows:
Caption: Workflow for distinguishing cis and trans isomers using NMR.
Expected NOE Correlations
The expected through-space correlations for the cis and trans isomers in a NOESY experiment are illustrated below.
Caption: Expected NOE correlations for cis and trans isomers.
Conclusion and Future Outlook
The definitive NMR characterization of the cis and trans isomers of 1,2-dithiane-3,6-dicarboxylic acid is a crucial step for any research involving this compound. While this guide provides a theoretical framework for this analysis, the absence of concrete experimental data in the public domain highlights an opportunity for further research. The synthesis and subsequent detailed NMR analysis, including ¹H, ¹³C, and NOESY experiments, would provide the scientific community with invaluable data for the unambiguous identification and characterization of these important stereoisomers. Such a study would not only contribute to the fundamental understanding of the conformational behavior of dithiane ring systems but also support the advancement of applications in medicinal chemistry and materials science where stereochemistry plays a pivotal role.
References
-
Foss, O., & Reistad, T. (1963). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 17, 1852-1867. Retrieved from [Link]
Sources
Cyclic voltammetry of dithiane-3,6-dicarboxylic acid based electrodes
This guide details the electrochemical characterization and performance of electrodes modified with 1,2-dithiane-3,6-dicarboxylic acid (DTDA) . It is designed for researchers requiring a robust, chiral interface for sensing or enantioselective catalysis.
Part 1: The Technical Narrative
Introduction: The Rigid Scaffold Advantage
In the development of electrochemical sensors, the stability and orientation of the Self-Assembled Monolayer (SAM) are critical. While monodentate thiols like 3-mercaptopropionic acid (MPA) are commonly used, they suffer from thermal instability and surface mobility.
Dithiane-3,6-dicarboxylic acid (DTDA) offers a superior alternative due to its cyclic disulfide structure. Upon adsorption to a gold surface, the disulfide bond cleaves, anchoring the molecule via two sulfur atoms. This bidentate binding (chelate effect) creates a significantly more stable and rigid interface compared to monodentate analogues. Furthermore, the chiral centers at the 3 and 6 positions provide a fixed stereochemical environment, making DTDA an exceptional candidate for chiral recognition of analytes like epinephrine, DOPA, or tryptophan.
Mechanism of Electrode Modification
The modification process relies on the reductive cleavage of the 1,2-dithiane ring upon contact with the gold surface. Unlike flexible linear disulfides (e.g., lipoic acid), the DTDA backbone is constrained, forcing the carboxylic acid groups into a specific orientation away from the electrode surface.
Key Mechanistic Steps:
-
Physisorption: The cyclic disulfide approaches the Au(111) surface.
-
S-S Cleavage: The S-S bond breaks, forming two strong Au-S thiolate bonds (
each). -
Organization: Van der Waals forces and hydrogen bonding between adjacent carboxylic acid groups stabilize the monolayer.
Experimental Protocols
Reagents Required:
-
Polycrystalline Gold Electrode (or Au(111) on mica).
-
DTDA (1 mM solution in Ethanol/Water).
-
Redox Probe:
in . -
Desorption Electrolyte:
.
Step-by-Step Modification Workflow:
-
Electrochemical Polishing: Cycle the bare Au electrode in
(-0.2 V to +1.5 V vs Ag/AgCl) until stable gold oxidation/reduction peaks are observed. -
Rinsing: Rinse with ultrapure water and absolute ethanol.
-
Incubation: Immerse the clean electrode in the 1 mM DTDA solution for 12–24 hours at room temperature. Note: Longer incubation improves order.
-
Post-Treatment: Rinse copiously with ethanol to remove physisorbed layers, then water.
Part 2: Cyclic Voltammetry Analysis
Experiment A: Blocking Efficiency (Defect Analysis)
This test determines the surface coverage (
-
Setup: Run CV of the Ferricyanide/Ferrocyanide probe.
-
Observation:
-
Bare Au: Reversible peaks (
). -
DTDA-Modified: Significant peak separation (
) and current suppression.
-
-
Interpretation: If the current is not suppressed by >90%, the monolayer is disordered. The rigid DTDA requires a flat substrate for optimal packing; roughness leads to defects.
Experiment B: Reductive Desorption (Stability Quantification)
This is the definitive test for bond strength and coverage.
-
Setup:
(degassed). Scan from -0.2 V to -1.2 V. -
Observation: A sharp cathodic peak is observed, corresponding to the reduction of the Au-S bond:
-
Data Point: For DTDA, this peak typically appears between -0.75 V and -0.90 V , which is more negative (more stable) than MPA (~ -0.70 V).
-
Calculation: Integrate the peak area (
) to find surface coverage ( ) using Faraday’s law: .
Experiment C: Chiral Recognition (Application)
-
Setup: 1 mM Analyte (e.g., L-Tryptophan vs. D-Tryptophan) in phosphate buffer.
-
Observation: The peak current (
) for the oxidation of the analyte will differ between enantiomers. -
Metric: The Selectivity Coefficient (
). DTDA electrodes often achieve due to the rigid chiral pocket.
Part 3: Comparative Analysis
The following table objectively compares DTDA against common alternatives.
| Feature | DTDA (Dithiane-3,6-diacid) | MPA (Mercaptopropionic Acid) | L-Cysteine |
| Anchor Type | Bidentate (Cyclic Disulfide) | Monodentate (Thiol) | Monodentate (Thiol/Amine) |
| Stability ( | High (-0.85 V) | Low (-0.70 V) | Moderate (-0.75 V) |
| Rigidity | Rigid Ring Scaffold | Flexible Alkyl Chain | Flexible Zwitterion |
| Chiral Selectivity | Excellent (Fixed centers) | None (Achiral) | Good (Intrinsic chirality) |
| Electron Transfer | Tunnelling (Short distance) | Tunnelling (Short distance) | Complex (pH dependent) |
| Primary Use | Chiral Sensing, Stable Interfaces | General Carboxylate Functionalization | Bio-interfaces |
Key Insight: While MPA is cheaper and faster to assemble, it lacks the thermal and electrochemical stability of DTDA. DTDA is the superior choice for sensors that must withstand repeated cycling or harsh buffers.
Part 4: Visualization (Graphviz)
The following diagram illustrates the electrode preparation and the electrochemical logic flow.
Caption: Workflow for the fabrication and characterization of DTDA-modified gold electrodes, highlighting the three critical validation steps.
References
-
BenchChem. A Comparative Study of Dithianes and Dioxolanes in Organic Synthesis. (2025).[1][2][3] Retrieved from
-
National Science Foundation (NSF). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023).[1][2][4][5] Retrieved from
-
MDPI. Redox-Active Monolayers Self-Assembled on Gold Electrodes—Effect of Their Structures on Electrochemical Parameters. (2020).[6] Retrieved from
-
Royal Society of Chemistry. Chiral recognition at self-assembled multivalent (SAMul) nanoscale surfaces. (2016).[7] Retrieved from
-
ResearchGate. Electrochemical reductive desorption of alkyl self-assembled monolayers studied in situ. (2014).[8][9] Retrieved from
Sources
- 1. Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries [mdpi.com]
- 2. Tear fluid proteomics: a comparative study of DIA and DDA mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Vol. 14 No. 6 (2024) | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
A Comparative Guide to Dithiane Polymers and Sulfur Cathodes: Theoretical Capacity and Practical Implications
In the relentless pursuit of next-generation energy storage, the lithium-sulfur (Li-S) battery has emerged as a frontrunner, promising significantly higher energy densities than conventional lithium-ion technologies.[1][2][3] At the heart of this promise lies the cathode material. Elemental sulfur, with its remarkably high theoretical capacity, has long been the benchmark. However, its practical application is fraught with challenges that have spurred the exploration of alternative materials, notably organosulfur compounds like dithiane-based polymers.
This guide provides a detailed comparison between traditional sulfur cathodes and dithiane polymers, focusing on the fundamental metric of theoretical capacity. We will delve into the electrochemical mechanisms that define these capacities, present the experimental methodologies required for their evaluation, and discuss the practical trade-offs that researchers and materials scientists must navigate.
The Foundation: Understanding Theoretical Capacity
Theoretical capacity is a stoichiometric calculation representing the maximum amount of charge a material can store per unit mass, assuming 100% utilization of the active material in its electrochemical reaction. It is a critical first-pass metric for evaluating the potential of a new battery material.
Conventional Sulfur Cathodes: The High-Water Mark
Elemental sulfur's appeal lies in its multi-electron redox process. During discharge in a Li-S battery, an eight-atom sulfur ring (S₈) is fully reduced to lithium sulfide (Li₂S).
The overall reaction is: S₈ + 16Li⁺ + 16e⁻ ↔ 8Li₂S [4]
This 16-electron transfer results in an exceptionally high theoretical specific capacity of 1675 mAh/g .[2][4] This value is nearly an order of magnitude greater than that of conventional lithium-ion cathode materials like LiCoO₂.[5] However, this impressive theoretical value is notoriously difficult to achieve in practice. The primary obstacle is the formation of soluble lithium polysulfide intermediates (Li₂Sₙ, where 4 ≤ n ≤ 8) during the charge-discharge cycle.[4] These polysulfides can dissolve into the electrolyte and migrate to the lithium anode, creating a "shuttle effect" that leads to rapid capacity decay and low Coulombic efficiency.[1][6][7]
Dithiane Polymers: A Strategy of Containment and Compromise
Dithiane polymers and other organosulfur materials represent a molecular design approach to circumvent the issues of elemental sulfur.[1][8] Instead of using free sulfur, these materials incorporate sulfur atoms into a polymer backbone via disulfide bonds (-S-S-).
The fundamental redox mechanism involves the reversible cleavage and reformation of these disulfide bonds: R-S-S-R + 2Li⁺ + 2e⁻ ↔ 2R-SLi [6]
Unlike elemental sulfur, the theoretical capacity of a dithiane polymer is not a fixed number. It is intrinsically linked to the polymer's molecular structure, specifically the weight percentage of the electrochemically active disulfide bonds relative to the inactive polymer backbone.[9] The capacity is calculated based on the molecular weight of the polymer's repeating unit and the number of electrons transferred per unit.
For example:
-
A crosslinked organosulfur polymer designed to maximize the ratio of S-S units to the carbon backbone can achieve a theoretical capacity of 609 mAh/g .[6]
-
By adjusting the number of sulfur atoms in the polymer chain, such as in poly(diallyl tetrasulfide), the theoretical capacity can be tuned, with some designs reaching up to 885 mAh/g .[10]
While these values are lower than that of elemental sulfur, the key advantage is that the sulfur atoms are covalently bonded within the polymer structure. This prevents the formation of soluble long-chain polysulfides, thereby mitigating the shuttle effect that plagues conventional Li-S batteries.[10]
Head-to-Head Comparison: Theoretical vs. Practical Performance
The choice between elemental sulfur and dithiane polymers involves a critical trade-off between maximum theoretical potential and practical stability.
| Feature | Conventional Sulfur Cathode | Dithiane Polymer Cathode |
| Theoretical Specific Capacity | 1675 mAh/g[2][4] | Variable; typically 300-900 mAh/g[6][8][10] |
| Redox Mechanism | Conversion of S₈ to Li₂S via soluble polysulfide intermediates.[4] | Reversible cleavage/reformation of disulfide (-S-S-) bonds.[6] |
| Key Advantage | Extremely high theoretical energy density.[2] | Suppression of polysulfide shuttle effect, leading to high Coulombic efficiency and long cycle life.[6][10] |
| Key Challenge | Severe capacity fading due to the polysulfide shuttle effect; low electronic conductivity.[1][6][7] | Lower theoretical capacity; often low electronic and ionic conductivity; lower volumetric density.[8][9][11] |
Visualizing the Reaction Mechanisms
The fundamental differences in the electrochemical pathways of these two cathode types can be visualized to better understand their performance characteristics.
Experimental Protocols for Comparative Evaluation
To move from theoretical values to practical performance, rigorous and standardized electrochemical testing is essential. The following protocols outline the key steps for comparing a conventional sulfur cathode with a dithiane polymer cathode.
Cathode Slurry and Electrode Preparation
Causality: The quality of the electrode—specifically the uniform distribution of active material, conductive additive, and binder—is critical for achieving optimal electrochemical performance. A well-mixed slurry ensures good electronic pathways and structural integrity.
Protocol:
-
Sulfur Cathode: Mix elemental sulfur and a high-surface-area carbon (e.g., Ketjenblack) at a 70:30 weight ratio via melt-diffusion. Heat the mixture at 155°C for 12 hours in a sealed vessel.
-
Dithiane Polymer Cathode: The synthesized dithiane polymer is used directly as the active material.
-
Slurry Formulation: Prepare two separate slurries. For each, mix the active material (S/C composite or dithiane polymer), a conductive carbon additive (e.g., Super P), and a polyvinylidene fluoride (PVDF) binder in an 80:10:10 weight ratio.
-
Mixing: Add N-Methyl-2-pyrrolidone (NMP) as a solvent and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.
-
Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade set to a specific thickness (e.g., 100-150 µm).
-
Drying: Dry the coated electrodes in a vacuum oven at 60°C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch circular electrodes (e.g., 12 mm diameter) from the dried sheet and record their mass to determine the active material loading.
Coin Cell Assembly
Causality: A controlled, inert atmosphere is mandatory for cell assembly because both the lithium metal anode and the electrolyte components are highly reactive with moisture and oxygen. Consistent assembly ensures reproducibility.
Protocol:
-
Environment: Perform all assembly inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Components: Use standard 2032-type coin cells.
-
Stacking Order: Place the prepared cathode at the bottom of the cell case. Add a few drops of electrolyte to wet the surface.
-
Separator: Place a polypropylene separator (e.g., Celgard 2400) on top of the cathode. Add more electrolyte to ensure the separator is fully saturated.
-
Anode: Place a lithium metal disc on top of the wet separator.
-
Final Components: Add a spacer and a spring to ensure good internal pressure.
-
Crimping: Seal the coin cell using a hydraulic crimper. Let the cells rest for at least 6 hours to ensure complete electrolyte wetting of the electrode pores.
Electrochemical Characterization
Causality: Different electrochemical tests probe different aspects of battery performance. Galvanostatic cycling measures real-world capacity and longevity, while cyclic voltammetry provides insight into the underlying redox reactions.
Protocol:
-
Galvanostatic Cycling:
-
Use a battery cycler to charge and discharge the cells at a constant current within a set voltage window (e.g., 1.7 V to 2.8 V for Li-S).
-
Define the C-rate based on the theoretical capacity of the active material (e.g., for sulfur, 1C = 1675 mA/g; for a dithiane polymer with a theoretical capacity of 600 mAh/g, 1C = 600 mA/g).
-
Begin with a few formation cycles at a low C-rate (e.g., C/10).
-
Perform long-term cycling at a moderate rate (e.g., C/5 or C/2) for 100-500 cycles to evaluate capacity retention.
-
Conduct a rate capability test by cycling the cells at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess performance under high power demand.
-
-
Cyclic Voltammetry (CV):
-
Use a potentiostat to sweep the voltage at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window.
-
For sulfur cathodes, the resulting voltammogram will typically show two distinct cathodic (discharge) peaks and one or two anodic (charge) peaks, corresponding to the multi-step conversion of S₈ to Li₂S.
-
For dithiane polymer cathodes, the CV should show a pair of broader redox peaks corresponding to the single-step cleavage and reformation of the disulfide bonds.
-
Conclusion and Future Outlook
The comparison between dithiane polymers and elemental sulfur cathodes highlights a fundamental dichotomy in battery material design: the pursuit of ultimate theoretical performance versus the engineering of practical stability.
-
Elemental Sulfur remains the benchmark for theoretical capacity, offering a tantalizing glimpse into the potential of ultra-high energy density batteries.[2][3] However, overcoming the polysulfide shuttle effect remains a monumental challenge that has so far limited its commercial viability.
-
Dithiane Polymers present a pragmatic solution. By sacrificing some theoretical capacity, they solve the critical issue of polysulfide dissolution, leading to vastly improved cycling stability and efficiency.[6][10] This makes them a highly promising avenue for developing durable, long-lasting Li-S batteries.
The path forward will likely involve a fusion of these concepts. Future research will focus on designing novel organosulfur polymers with higher sulfur content to increase theoretical capacity, while simultaneously engineering conductive backbones or creating advanced composites to enhance charge transport.[8][10] By closing the gap between the theoretical promise of sulfur and the practical stability of polymers, the next generation of energy storage may finally be realized.
References
- Conductive Polymers in Lithium-Ion Battery Cathodes: Enhancing Performance and Stability. (2026, February 8). Google.
- Recent advances in p-type polymeric electrode materials towards high-voltage 4.0 V-class organic lithium-ion batteries. (2024, November 12). Google.
- Review on the Polymeric and Chelate Gel Precursor for Li-Ion Battery Cathode Material Synthesis - MDPI. (2024, September 12). Google.
- Advances of Organosulfur Materials for Rechargeable Metal Batteries - PMC - NIH. (2021, November 25). Google.
- Recent advances in p-type polymeric electrode materials towards high-voltage 4.0 V-class organic lithium-ion batteries - RSC Publishing. RSC Publishing.
- Polymers in Lithium–Sulfur Batteries - PMC. (n.d.). Google.
- Hybrid Organosulfur Cathode Materials for Rechargeable Lithium Batteries | Accounts of Materials Research - ACS Publications. ACS Publications.
- Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries - Energy & Environmental Science (RSC Publishing). (2020, February 8). RSC Publishing.
- Formulating energy density for designing practical lithium–sulfur batteries - Stanford University. (2022, April 21). Stanford University.
- A Dithiin‐Linked Covalent Organic Polymer for Ultrahigh Capacity Half‐Cell and Symmetric Full‐Cell Sodium‐Ion Batteries - PMC. (2023, September 25). Google.
- Theoretical Calculations Facilitating Catalysis for Advanced Lithium-Sulfur Batteries - PMC. (n.d.). Google.
- (PDF) A Dithiin‐Linked Covalent Organic Polymer for Ultrahigh Capacity Half‐Cell and Symmetric Full‐Cell Sodium‐Ion Batteries - ResearchGate. (2023, September 25). ResearchGate.
- How can I calculate the Capacity for the Lithium Sulfur Battery? - ResearchGate. (2017, May 18). ResearchGate.
- Review article - Polymer-based Material for Lithium-Ion Batteries - Journal of Medicinal and Nanomaterials Chemistry. (2018, October 4). Journal of Medicinal and Nanomaterials Chemistry.
- Theoretical Calculations Facilitating Catalysis for Advanced Lithium-Sulfur Batteries - Research portal Eindhoven University of Technology. (2023, November 15). Eindhoven University of Technology.
- Advanced Cathodes for Practical Lithium–Sulfur Batteries | Accounts of Materials Research. (2025, January 7). Google.
- Impact of Different Conductive Polymers on the Performance of the Sulfur Positive Electrode in Li–S Batteries - ACS Publications. (2022, April 14). ACS Publications.
- Insight into the reaction mechanism of sulfur chains adjustable polymer cathode for high-loading lithium-organosulfur batteries. (2020, August 17). Google.
Sources
- 1. Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Theoretical Calculations Facilitating Catalysis for Advanced Lithium-Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. Polymers in Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. Advances of Organosulfur Materials for Rechargeable Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dtlab-ntu.com [dtlab-ntu.com]
- 11. Recent advances in p-type polymeric electrode materials towards high-voltage 4.0 V-class organic lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06028H [pubs.rsc.org]
Electrochemical Impedance Spectroscopy of Dithiane Polymer Cathodes: A Comparative Guide
Executive Summary & Rationale
This guide provides a rigorous technical framework for characterizing poly(1,2-dithiane) and related disulfide-based organic polymers using Electrochemical Impedance Spectroscopy (EIS). Unlike inorganic intercalation cathodes (e.g., LiFePO₄), dithiane polymers operate via a conversion mechanism involving the reversible cleavage and formation of disulfide (
For researchers transitioning from pharmaceutical synthesis to energy storage, these materials represent a "molecular battery" where capacity is defined by the redox-active organic backbone rather than a crystal lattice. EIS is the primary diagnostic tool to quantify the kinetic advantages of these polymers over elemental sulfur (
Comparative Performance Analysis
The following data synthesizes performance metrics between Dithiane-based Polymers, Elemental Sulfur, and Standard Inorganic Cathodes.
Table 1: Comparative Electrochemical Metrics
| Feature | Dithiane Polymer (Organodisulfide) | Elemental Sulfur ( | Inorganic (e.g., LFP/NMC) |
| Redox Mechanism | S-S Bond Scission/Reformation (Solid-Solid/Liquid) | Dissolution-Precipitation (Solid-Liquid-Solid) | Ion Intercalation (Solid-Solution) |
| Charge Transfer ( | Low (50–150 | High (>500 | Very Low (<20 |
| Interface Stability ( | Moderate: Polymer swelling can shift SEI, but covalent bonding limits active mass loss. | Poor: Polysulfides dissolve, leading to unstable SEI and "shuttle effect." | High: Stable SEI forms on rigid lattice. |
| Diffusion ( | ~ | ~ | ~ |
| Theoretical Capacity | ~300–400 mAh/g (Tunable by backbone) | 1675 mAh/g (High, but rarely achieved) | 170 mAh/g (LFP) |
Key Insight: While elemental sulfur offers higher theoretical capacity, dithiane polymers provide superior kinetic stability . The covalent fixation of sulfur atoms to the polymer backbone significantly reduces
and mitigates the diffusion of polysulfides into the electrolyte, a fact quantifiable via the mid-frequency region of the EIS spectrum.
Mechanistic Visualization
Understanding the impedance response requires mapping the physical redox process. The dithiane ring-opening mechanism creates a unique impedance signature distinct from intercalation.
Figure 1: Redox pathway of dithiane polymers and correlation to EIS frequency domains.
Experimental Protocol: EIS of Soft Matter Electrodes
Conducting EIS on organic polymers requires specific attention to the "soft" nature of the electrode (swelling) and the solubility of intermediates.
Phase 1: Cell Assembly & Conditioning
-
Cell Type: Use Swagelok or Pouch cells with a 3-electrode configuration (Li metal reference) to isolate the cathode impedance. Coin cells (2-electrode) conflate the Li-anode impedance, which is significant and dynamic.
-
Electrolyte: 1.0 M LiTFSI in DOL:DME (1:1 v/v) with 1% LiNO₃ additive.
-
Reasoning: Ether-based electrolytes accommodate the polarity of organic sulfides better than carbonates. LiNO₃ passivates the Li anode, preventing anode impedance artifacts from obscuring the cathode signal.
-
-
Conditioning: Cycle the cell 3–5 times at C/10 to stabilize the SEI and ensure complete wetting of the polymer matrix.
Phase 2: EIS Acquisition Parameters
-
Instrument: Biologic VMP3 / Solartron 1260 or equivalent.
-
Mode: Potentiostatic EIS (PEIS).
-
Bias Potential: Measure at Open Circuit Voltage (OCV) after a 1-hour relaxation period at 50% State of Charge (SOC).
-
Why 50% SOC? This is where the conversion reaction (S-S
2S⁻) is most active, providing the clearest kinetic data.
-
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV (rms).
-
Constraint: Do not exceed 10 mV. Organic redox systems can be non-linear; larger amplitudes violate the linearity condition of EIS.
-
Phase 3: Self-Validation (The "Trust" Step)
Before analyzing data, validate the quality of the spectrum:
-
Linearity Check: Run the scan at 5 mV and 10 mV. The impedance modulus
should remain identical. -
Kramers-Kronig (K-K) Compliance: Use the software's K-K test. If the residual error >1%, the system is non-stationary (drifting OCV) or non-linear. Discard data with >1% error.
Data Interpretation & Modeling
Organic cathodes often exhibit a "depressed" semicircle due to surface roughness and porosity. We use a modified Randles circuit.
Equivalent Circuit Model (ECM)
R_s + (CPE_sei / R_sei) + (CPE_dl / (R_ct + Z_w))
- (Series Resistance): Intercept at high frequency (Z' axis). Represents electrolyte conductivity and contact resistance.
-
/
: First semicircle (High Freq). Resistance of the Solid Electrolyte Interphase.[1][2] -
(Charge Transfer): Second semicircle (Mid Freq). The critical metric. It quantifies the kinetics of the disulfide bond cleavage.
-
Dithiane vs Sulfur: A sharp decrease in
compared to elemental sulfur indicates successful electrocatalysis or improved conductivity of the polymer backbone.
-
- (Warburg): Low-frequency tail (45° slope). Represents Li+ diffusion through the polymer matrix.
Figure 2: Modified Randles Circuit for porous organic polymer cathodes.
References
-
Electrochemical Impedance Spectroscopy of Disulfide-Assisted Organic Polysulfide Cathodes Source: National Institutes of Health (PMC) Significance: Establishes the baseline kinetic improvements of organic sulfur backbones over elemental sulfur.
-
Serial Disulfide Polymers as Cathode Materials: Materials Optimization Source: MDPI (Polymers) Significance: Provides specific EIS parameters (100 kHz - 0.01 Hz) and charge transfer comparisons for terpolymer systems.
-
Impedance Analysis of PEO-LATP Model Multilayers (Applicable to Polymer Interfaces) Source: National Institutes of Health (PMC) Significance: Validates the use of CPE in modeling polymer/electrolyte interfaces.
-
Redox-Active Organic Materials for Energy Storage Source: ACS Publications Significance: A comprehensive review of redox mechanisms in organic polymers, linking CV data to EIS activation energies.
-
Characterization of Sulfur/Carbon Copolymer Cathodes (S/DIB) Source: Royal Society of Chemistry (RSC) Significance: Demonstrates the structural stability of copolymer cathodes and their impedance evolution during cycling.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dithiane-3,6-dicarboxylic Acid
This document provides a detailed protocol for the proper disposal of Dithiane-3,6-dicarboxylic acid. As a compound featuring both a sulfur-containing dithiane ring and two carboxylic acid functional groups, it necessitates a cautious and informed approach to waste management. The procedures outlined below are grounded in established principles of laboratory safety and regulatory compliance, designed to protect researchers, support staff, and the environment.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of Dithiane-3,6-dicarboxylic acid is fundamental to managing its disposal. Its structure presents a dual-hazard profile:
-
Carboxylic Acid Groups: These functional groups confer acidic properties. Concentrated forms may be corrosive, capable of causing skin burns and eye damage upon contact.[2]
-
Dithiane Ring (Organosulfur Component): Sulfur-containing organic compounds can pose several risks.
-
Combustion Products: Upon thermal decomposition, toxic and irritating gases such as sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2) can be released.[3]
-
Environmental Impact: Improper disposal of sulfur-containing waste can lead to the acidification of soil and groundwater.[4]
-
Odor: While not always indicative of high toxicity, many organosulfur compounds possess strong, unpleasant odors.[1]
-
Given these properties, Dithiane-3,6-dicarboxylic acid waste must be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's EHS professionals.[5][6]
Essential Personal Protective Equipment (PPE)
Prior to handling Dithiane-3,6-dicarboxylic acid in any form (pure compound, solutions, or waste), the following minimum PPE is mandatory. All handling and disposal preparation should occur within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of the acidic compound, which could cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the potentially corrosive material. Always inspect gloves for integrity before use.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills and splashes. |
| Respiratory | Not typically required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation. In the event of a large spill outside a hood, appropriate respiratory protection may be necessary. |
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. If the spill is large or outside a fume hood, evacuate the area and ensure it is well-ventilated.[1]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical sorbent pads.[1][7]
-
Neutralize (for small acid spills): For small, manageable spills of dilute solutions, a weak base like sodium bicarbonate can be cautiously applied to the absorbent material to neutralize the acidity. Avoid this step for concentrated material due to the potential for a vigorous reaction.
-
Collect Contaminated Material: Once absorbed, carefully sweep or scoop the material, including the absorbent, into a suitable, sealable container designated for hazardous waste.[3][7] Use only non-sparking tools for this process.[7]
-
Decontaminate the Area: Clean the spill surface with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Clearly label the waste container with its full contents and request a pickup from your EHS department.
Disposal Decision Workflow
The correct disposal path for Dithiane-3,6-dicarboxylic acid waste depends on its form, concentration, and quantity. The following diagram illustrates the decision-making process that prioritizes safety and regulatory compliance.
Caption: Decision workflow for the disposal of Dithiane-3,6-dicarboxylic acid waste.
Step-by-Step Disposal Protocols
Protocol A: Standard Hazardous Waste Collection (Recommended & Universally Applicable)
This is the default and most prudent method for all forms of Dithiane-3,6-dicarboxylic acid waste, including solids, concentrated liquids, and contaminated materials from spills.
-
Container Selection:
-
Select a waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] Avoid metal containers due to the acidic nature of the waste.[8]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-on cap.[9]
-
-
Waste Accumulation:
-
Collect the waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Do not mix incompatible waste streams. Dithiane-3,6-dicarboxylic acid waste should be kept separate from bases, strong oxidizing agents, and cyanides.[9][11]
-
Keep the waste container securely capped at all times, except when adding waste.[9][12]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[12]
-
The label must include the words "Hazardous Waste," the full chemical name ("Dithiane-3,6-dicarboxylic acid"), and the approximate concentration and quantity.[6][10] Do not use abbreviations or chemical formulas.[6]
-
List all constituents if it is a mixture.[6]
-
Include the date of waste generation and the principal investigator's contact information.[6]
-
-
Requesting Disposal:
Protocol B: Neutralization and Drain Disposal (For Small Quantities of Dilute Aqueous Solutions ONLY)
CAUTION: This procedure should only be performed with prior written permission from your institution's EHS department.[6] Unauthorized drain disposal of chemicals is a serious regulatory violation.[5][6]
-
Verification: Confirm that the waste is a dilute aqueous solution (typically <5%) and the volume is small (e.g., <100 mL).[1]
-
Dilution: In a chemical fume hood, add the acidic solution slowly to a large beaker containing at least 10 times its volume of cold water. Never add water to acid.
-
Neutralization:
-
While stirring the diluted solution, slowly and carefully add a weak base, such as a saturated sodium bicarbonate solution or 5% sodium hydroxide solution.
-
Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.
-
Continue adding base in small increments until the pH is within the neutral range specified by your local water authority and EHS department (typically between 5.5 and 9.0).[9]
-
-
Drain Disposal:
-
Once neutralized, pour the solution down a designated laboratory drain with a copious amount of running water (at least a 100-fold excess of water is recommended) to further dilute it.[1]
-
Regulatory Framework
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][8] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave."[10] Your institution's EHS department implements this framework at a local level, providing the necessary resources and oversight to ensure compliance and safety.
By adhering to the protocols in this guide and maintaining open communication with your EHS department, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Benchchem. (2025, November). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Carl ROTH. Safety Data Sheet: Sulphur.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1,3-Dithiane.
- Sigma-Aldrich. (2025, September 27). Safety Data Sheet.
- Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur.
- Office of Environmental Health & Safety, University of Texas Southwestern Medical Center. (1998, March). Procedures for Disposal of Hazardous Waste.
- Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. open.alberta.ca [open.alberta.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nj.gov [nj.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
